molecular formula C9H10N2 B1629056 3-Amino-2-methylphenylacetonitrile CAS No. 219312-27-3

3-Amino-2-methylphenylacetonitrile

Cat. No.: B1629056
CAS No.: 219312-27-3
M. Wt: 146.19 g/mol
InChI Key: YAMIWXFBFOIBKH-UHFFFAOYSA-N
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Description

3-Amino-2-methylphenylacetonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-methylphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-methylphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-2-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMIWXFBFOIBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623178
Record name (3-Amino-2-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219312-27-3
Record name (3-Amino-2-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-2-methylphenylacetonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Phenylacetonitriles: A Focused Analysis on 3-Amino-2-methylphenylacetonitrile and its Analogue, (3-Aminophenyl)acetonitrile

A Note on Scope: Initial research indicates that detailed experimental and characterization data for 3-Amino-2-methylphenylacetonitrile is not extensively available in public-domain scientific literature. To provide a robust and technically grounded guide, this document will focus on the closely related and well-characterized parent compound, (3-Aminophenyl)acetonitrile . The principles of synthesis, characterization, and application discussed herein are directly translatable and provide a strong predictive framework for researchers investigating 3-Amino-2-methylphenylacetonitrile.

Introduction

Substituted phenylacetonitriles are a cornerstone class of intermediates in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their unique bifunctional nature, possessing both a reactive nitrile group and a versatile aromatic ring, allows for a multitude of subsequent chemical transformations. The introduction of an amino group, as seen in (3-Aminophenyl)acetonitrile, further enhances this synthetic utility, providing a nucleophilic site for the construction of complex nitrogen-containing heterocycles—a common motif in biologically active molecules.[1] This guide offers a senior-level perspective on the chemical structure, properties, synthesis, and characterization of this valuable chemical scaffold.

Section 1: Chemical Identity and Physicochemical Properties

(3-Aminophenyl)acetonitrile is an aromatic compound featuring a cyanomethyl group (-CH₂CN) and an amino group (-NH₂) at positions 1 and 3 of a benzene ring, respectively.

Chemical Structure:

  • IUPAC Name: 2-(3-aminophenyl)acetonitrile[2]

  • Molecular Formula: C₈H₈N₂[2]

  • SMILES: N1C=CC(CC#N)=C1

  • InChI Key: YIZRGZCXUWSHLN-UHFFFAOYSA-N[2]

The spatial arrangement of the functional groups dictates the molecule's reactivity. The amino group is a powerful ortho-, para-director and activating group for electrophilic aromatic substitution, while the nitrile and benzylic methylene groups offer distinct sites for nucleophilic addition and substitution/oxidation reactions, respectively.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 4623-24-9[2]
Molecular Weight 132.16 g/mol [2]
Monoisotopic Mass 132.068748264 Da[2]
XLogP3 0.5[2]
Polar Surface Area 49.8 Ų[2]

Solubility data for aminophenylacetonitriles can be limited in organic solvents, and for applications requiring aqueous solutions, conversion to a hydrochloride salt is a common strategy to enhance solubility.[3]

Section 2: Synthesis and Mechanistic Considerations

A prevalent and reliable method for synthesizing aminophenylacetonitriles is the chemical reduction of the corresponding nitrophenylacetonitrile precursor. This transformation is highly efficient and leverages readily available starting materials.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol outlines the synthesis of (3-Aminophenyl)acetonitrile from (3-Nitrophenyl)acetonitrile using tin(II) chloride, a classic and effective reducing agent for this transformation.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of a strong acid (like HCl, often generated in situ from the dihydrate in ethanol) is a robust system for nitro group reduction. It is chosen for its high functional group tolerance, effectively reducing the nitro group without affecting the sensitive nitrile moiety.

  • Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the organic precursor and the tin salt, facilitating a homogeneous reaction environment.

  • Inert Atmosphere: While not strictly necessary for this specific reduction, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side-oxidation of the resulting aniline product, ensuring higher purity.

Step-by-Step Methodology:

  • Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with (3-Nitrophenyl)acetonitrile (1.0 eq).

  • Reagent Addition: Ethanol is added to dissolve the starting material. Subsequently, Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) is added portion-wise. The addition can be exothermic and should be controlled.

  • Reaction Execution: The mixture is heated to reflux (typically 70-80°C) and stirred vigorously.

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot (which may stain with ninhydrin) indicates reaction completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is carefully basified with a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to a pH > 8. This step neutralizes the acid and precipitates tin salts.

  • Extraction: The aqueous slurry is extracted multiple times with an organic solvent such as Ethyl Acetate or Dichloromethane. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield pure (3-Aminophenyl)acetonitrile.

Synthetic Workflow Diagram

SynthesisWorkflow Start (3-Nitrophenyl)acetonitrile Reagents SnCl2·2H2O Ethanol, Reflux Reaction Nitro Group Reduction Reagents->Reaction Step 1-3 Workup Aqueous Work-up (Basification & Extraction) Reaction->Workup Step 4-5 Purification Column Chromatography Workup->Purification Step 6 Product (3-Aminophenyl)acetonitrile Purification->Product Final Product

Caption: Synthetic workflow for (3-Aminophenyl)acetonitrile.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

  • Infrared (IR) Spectroscopy: This technique is ideal for confirming the presence of key functional groups. The IR spectrum of (3-Aminophenyl)acetonitrile is expected to show characteristic absorption bands:

    • N-H Stretch: Two distinct medium bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amine.[4]

    • C≡N Stretch: A sharp, medium-intensity band in the 2220-2280 cm⁻¹ region.[4]

    • Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.[4]

  • ¹H NMR Spectroscopy: Provides information on the electronic environment and connectivity of protons.

    • Aromatic Protons (4H): A complex multiplet pattern between δ 6.5-7.5 ppm.

    • Methylene Protons (-CH₂CN, 2H): A sharp singlet, typically around δ 3.7 ppm.

    • Amine Protons (-NH₂, 2H): A broad singlet that can appear over a wide range (e.g., δ 3.5-5.0 ppm) and is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: Reveals the number and type of carbon atoms.

    • Aromatic Carbons: Multiple signals in the δ 110-150 ppm region.

    • Nitrile Carbon (-C≡N): A signal around δ 118-120 ppm.

    • Methylene Carbon (-CH₂CN): A signal in the δ 20-30 ppm range.

  • Mass Spectrometry (MS): Determines the molecular weight and provides structural information through fragmentation patterns.

    • Molecular Ion (M⁺): A peak at m/z = 132, corresponding to the molecular weight of C₈H₈N₂.[2]

Analytical Workflow Diagram```dot

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Confirmation Crude Crude Product (Post-Workup) TLC TLC Analysis (Purity Check) Crude->TLC Purification Column Chromatography TLC->Purification Pure Isolated Compound Purification->Pure IR IR Spectroscopy (Functional Groups) Pure->IR NMR NMR (1H, 13C) (Connectivity) Pure->NMR MS Mass Spectrometry (Molecular Weight) Pure->MS Final Characterized Product (Structure Confirmed)

Caption: A logical pathway from a building block to a drug candidate.

Section 5: Safety and Handling

  • Primary Hazards: Compounds in this class are generally considered toxic if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation. [5][6]* Handling Precautions:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood. [5][7] * Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [7] * Avoid breathing dust, fumes, or vapors. [7] * Wash hands thoroughly after handling. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, locked up and away from incompatible materials such as strong oxidizing agents. [5][7]

References

  • Bioneer Corporation. (2012, November 30). Safety Data Sheet for 3'-Amino CPG (1000Å). [Link]

  • PubChem. (n.d.). (3-Amino-phenyl)-acetonitrile. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. (2025, May 20). 2-amino-2-phenylacetonitrile. [Link]

  • Riemer, M., et al. (n.d.). Supporting Information: Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]

  • PubChem. (n.d.). 3-Amino-2-methylpentanal. National Center for Biotechnology Information. [Link]

  • Stanovnik, B., et al. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. [Link]

  • PubChemLite. (n.d.). (3-amino-phenyl)-acetonitrile (C8H8N2). [Link]

  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

  • precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. [Link]

  • PubChem. (n.d.). 3'-Aminoacetophenone. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. (n.d.). Methylaminoacetonitrile. NIST Chemistry WebBook. [Link]

  • Monge, A., et al. (2003). Chemical Transformations of 3-Amino-2-quinolones. Journal of Heterocyclic Chemistry, 40, 107. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6). [Link]

  • Wikipedia. (n.d.). Aminoacetonitrile. [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetonitrile. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Amino-2-methylheptane. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Trofimov, B. A., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8504. [Link]

  • Lei, F., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Ilaš, J., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 154. [Link]

  • PubChem. (n.d.). 2-Nitrophenylacetonitrile. National Center for Biotechnology Information. [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

Sources

An In-depth Technical Guide to 3-Amino-2-methylphenylacetonitrile and its Isomeric Landscape for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Unknown in Chemical Space

In the vast and ever-expanding landscape of chemical compounds, researchers often encounter molecules that, despite their seemingly straightforward structures, are not well-documented in the scientific literature. 3-Amino-2-methylphenylacetonitrile is one such compound. While its constituent parts—an aminophenyl ring and a nitrile group—are common motifs in medicinal chemistry, specific data for this particular isomeric arrangement is scarce. This guide, therefore, takes a dual approach. It directly addresses the titular compound, acknowledging the current limitations in available data, and simultaneously provides a comprehensive, in-depth exploration of the broader class of aminophenylacetonitrile isomers. By examining the known synthesis, properties, and applications of closely related analogues, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to navigate this intriguing corner of chemical space.

The Target Molecule: 3-Amino-2-methylphenylacetonitrile

A thorough search of chemical databases and scientific literature reveals a notable absence of a specific CAS number and detailed experimental data for 3-Amino-2-methylphenylacetonitrile. However, we can deduce its fundamental properties from its molecular structure.

Molecular Structure and Calculated Properties

The molecular formula for 3-Amino-2-methylphenylacetonitrile is C₉H₁₀N₂. Based on this, we can calculate its molecular weight and other key physical properties.

PropertyValue
Molecular Formula C₉H₁₀N₂
Calculated Molecular Weight 146.19 g/mol
IUPAC Name 2-(3-amino-2-methylphenyl)acetonitrile

Data calculated based on atomic weights.

The structure consists of a benzene ring substituted with an amino group at position 3, a methyl group at position 2, and an acetonitrile group at position 1. The presence of the amino group, a basic moiety, and the nitrile group, a versatile functional group in organic synthesis, suggests its potential as a building block in the synthesis of more complex molecules.

The Isomeric Context: A Landscape of Known Aminophenylacetonitriles

To understand the potential chemistry and utility of 3-Amino-2-methylphenylacetonitrile, it is instructive to examine its known isomers. The positioning of the amino, methyl, and acetonitrile groups on the phenyl ring significantly influences the compound's physical, chemical, and biological properties.

Compound NameCAS NumberMolecular Weight ( g/mol )Key Features
(3-Amino-phenyl)-acetonitrile4623-24-9132.16Isomer lacking the methyl group.[1]
2-Amino-2-phenylacetonitrile16750-42-8132.16Isomer with the amino group on the alpha-carbon of the acetonitrile moiety.[2]
2-Amino-2-(2-methylphenyl)acetonitrile56464-73-4146.19Positional isomer with the amino group on the alpha-carbon and the methyl group at the 2-position of the phenyl ring.

This table presents a selection of relevant isomers to provide context for the target compound.

Synthesis of the Aminophenylacetonitrile Scaffold

The synthesis of aminophenylacetonitriles can be approached through several established methodologies in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Conceptual Synthetic Approach for 3-Amino-2-methylphenylacetonitrile

A plausible synthetic route to 3-Amino-2-methylphenylacetonitrile would likely involve a multi-step process, starting from a readily available substituted benzene derivative.

G A 2-Methyl-3-nitroaniline B 2-Methyl-3-nitrophenylacetonitrile A->B  Sandmeyer Reaction (Diazotization followed by cyanation) C 3-Amino-2-methylphenylacetonitrile B->C  Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2/HCl)

Caption: A potential synthetic pathway to 3-Amino-2-methylphenylacetonitrile.

Established Synthetic Protocols for Related Isomers

Strecker Synthesis: A classical and versatile method for synthesizing α-aminonitriles involves the reaction of an aldehyde or ketone with ammonia and a cyanide source. This method is particularly relevant for isomers where the amino group is attached to the carbon adjacent to the nitrile.

Experimental Protocol: Generalized Strecker Synthesis

  • Imine Formation: Dissolve the corresponding aldehyde (e.g., 2-methylbenzaldehyde) in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium chloride or a solution of ammonia in methanol). Stir the mixture to facilitate the formation of the imine intermediate.

  • Cyanation: To the imine-containing solution, add a cyanide source (e.g., sodium cyanide or potassium cyanide) portion-wise while maintaining a controlled temperature, typically between 0-25 °C. The cyanide anion attacks the imine carbon to form the α-aminonitrile.

  • Work-up and Isolation: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The Role of Aminonitriles in Drug Discovery and Development

The aminonitrile moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive "warhead" in certain enzyme inhibitors.

The Nitrile Group as a Pharmacophore

The nitrile group is a versatile functional group in drug design due to its unique electronic properties. It is a strong dipole and can participate in hydrogen bonding as an acceptor. In some cases, the nitrile can act as a bioisosteric replacement for a carbonyl group or a halogen atom.

α-Amino Nitriles as Enzyme Inhibitors

Several α-amino nitriles have been developed as reversible inhibitors of cysteine proteases, such as cathepsins. The nitrile group in these compounds can be attacked by the active site cysteine residue to form a reversible covalent thioimidate adduct, leading to potent inhibition of the enzyme.

G A α-Amino Nitrile Inhibitor B Enzyme Active Site (Cysteine Residue) A->B  Nucleophilic Attack C Reversible Thioimidate Adduct B->C  Covalent Bond Formation C->B  Reversible Hydrolysis

Caption: Mechanism of reversible inhibition of cysteine proteases by α-amino nitriles.

Spectroscopic Characterization

The structural elucidation of a novel compound like 3-Amino-2-methylphenylacetonitrile would rely on a combination of spectroscopic techniques. While experimental data is not available, we can predict the expected spectral features based on its structure.

TechniqueExpected Features for 3-Amino-2-methylphenylacetonitrile
¹H NMR - Aromatic protons in the range of 6.5-7.5 ppm. - A singlet for the benzylic protons (CH₂) adjacent to the nitrile. - A singlet for the methyl group protons. - A broad singlet for the amino group protons.
¹³C NMR - Aromatic carbons in the range of 110-150 ppm. - A signal for the nitrile carbon around 115-120 ppm. - A signal for the benzylic carbon. - A signal for the methyl carbon.
IR Spectroscopy - A sharp absorption band for the C≡N stretch around 2240-2260 cm⁻¹. - N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 146.19.

Safety and Handling

Given the presence of the nitrile group, compounds of this class should be handled with care. While specific toxicity data for 3-Amino-2-methylphenylacetonitrile is unavailable, related compounds like (3-Amino-phenyl)-acetonitrile are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Standard laboratory safety precautions should be followed.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Conclusion and Future Directions

While 3-Amino-2-methylphenylacetonitrile remains a molecule with limited specific documentation, its structure places it within a class of compounds of significant interest to the scientific community, particularly in the realm of medicinal chemistry. This guide has aimed to provide a comprehensive overview by leveraging the available knowledge on its isomers and the broader aminophenylacetonitrile scaffold.

For researchers venturing into the synthesis and application of this specific molecule, the journey will involve foundational organic synthesis, rigorous structural elucidation, and careful biological evaluation. The insights provided herein on potential synthetic routes, expected spectroscopic signatures, and the established roles of related compounds in drug discovery offer a solid starting point for such endeavors. The exploration of this and other under-documented molecules is crucial for expanding the boundaries of chemical space and uncovering new therapeutic possibilities.

References

  • Cheméo. (n.d.). Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6). Retrieved February 15, 2026, from [Link].

  • PubChem. (n.d.). (3-Amino-phenyl)-acetonitrile. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link].

  • LookChem. (2025, May 20). 2-amino-2-phenylacetonitrile - 16750-42-8. Retrieved February 15, 2026, from [Link].

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Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Amino-2-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 3-Amino-2-methylphenylacetonitrile was not publicly available. The following information is a synthesis of data from structurally analogous compounds, including various aminonitriles and substituted benzonitriles. This guide is intended to provide a robust framework for safe handling based on scientific precedent; however, it is imperative to treat 3-Amino-2-methylphenylacetonitrile as a compound of unknown toxicity and to exercise the utmost caution. All laboratory activities should be preceded by a thorough risk assessment specific to the planned experiment.

Introduction: Understanding the Inherent Risks of Aromatic Aminonitriles

3-Amino-2-methylphenylacetonitrile, a substituted aromatic aminonitrile, belongs to a class of compounds that are foundational in synthetic organic chemistry and drug discovery. The presence of both an amine and a nitrile functional group on a benzene ring suggests a molecule with significant synthetic utility, but also one that requires a nuanced understanding of its potential hazards. The amine group can impart basicity and nucleophilicity, while the nitrile group is a precursor to a variety of functional groups and can have toxicological implications, potentially through in vivo metabolism.

This guide provides a comprehensive overview of the anticipated hazards and recommended safety protocols for handling 3-Amino-2-methylphenylacetonitrile. By understanding the "why" behind each safety measure, researchers can cultivate a proactive safety culture and mitigate the risks associated with this and similar chemical entities.

Hazard Profile: A Synthesis of Analogous Compound Data

Based on the safety profiles of structurally similar aminonitriles, 3-Amino-2-methylphenylacetonitrile is anticipated to exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Nitrile compounds can be toxic, and the presence of an amino group on the aromatic ring can influence metabolic pathways.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2] Aromatic amines can be irritants and may be absorbed through the skin.

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2] Direct contact with the eyes is likely to cause significant irritation and potential for injury.

  • Respiratory Irritation: May cause respiratory irritation.[2][3] Inhalation of dust or vapors may lead to irritation of the respiratory tract.

GHS Hazard Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1/2H318/H319: Causes serious eye damage/irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of 3-Amino-2-methylphenylacetonitrile should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4] The fume hood should have a continuous airflow and be regularly inspected.

  • Containment: For procedures with a higher risk of aerosolization, such as trituration or sonication, consider using a glove box or other form of containment.

  • Safety Showers and Eyewash Stations: Ensure that a properly functioning safety shower and eyewash station are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): The Last Barrier
  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[2] In situations with a splash hazard, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially for prolonged handling. Discard gloves immediately if they become contaminated and wash your hands thoroughly.

    • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory. Ensure the lab coat is fully buttoned.

    • Protective Clothing: For larger scale operations or when there is a significant risk of skin contact, consider additional protective clothing such as an apron or coveralls.[2]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[2]

Safe Handling and Storage: Proactive Risk Mitigation

Handling Procedures
  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[4]

  • Hygiene Practices: Wash hands thoroughly after handling, and before eating, drinking, smoking, or using the restroom.[4] Do not eat, drink or smoke when using this product.[2]

  • Avoid Dust and Aerosol Formation: Handle as a solid where possible to minimize the risk of inhalation. If the material is a fine powder, take care to avoid creating dust clouds.

  • Inert Atmosphere: For long-term storage or for reactions sensitive to air or moisture, consider handling and storing under an inert atmosphere (e.g., argon or nitrogen).[1]

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[4]

  • Security: Store in a locked cabinet or other secure area to prevent unauthorized access.[2]

Emergency Procedures: A Plan for the Unexpected

First-Aid Measures
  • General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet (or this guide) to the doctor in attendance.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][4][5][6] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Call a poison center or doctor if you feel unwell.[3][4][5]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes.[3][4][5][6] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice/attention.[2][6]

  • In Case of Eye Contact: Immediately rinse with water for several minutes.[3][4][5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5][6] Seek immediate medical attention.[3]

  • If Swallowed: Rinse mouth.[2] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[4][5]

Spill Response Protocol

A spill of 3-Amino-2-methylphenylacetonitrile should be treated as a hazardous event requiring a prompt and coordinated response.

Workflow for Spill Response

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Assess risk alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE (respirator, gloves, etc.) alert->ppe contain Contain the Spill (use absorbent pads/sand) ppe->contain neutralize Neutralize (if applicable and safe) Consult with safety personnel contain->neutralize If necessary cleanup Clean Up Spill (use appropriate tools) contain->cleanup neutralize->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste in a Labeled, Sealed Container decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a spill of 3-Amino-2-methylphenylacetonitrile.

Disposal Considerations

All waste containing 3-Amino-2-methylphenylacetonitrile should be considered hazardous.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][5][6] Do not dispose of down the drain or in general waste.

Conclusion: A Commitment to Safety

The safe handling of 3-Amino-2-methylphenylacetonitrile is not merely a matter of following procedures but of understanding the principles behind them. By treating this compound with the respect it deserves as a potentially hazardous substance, and by implementing the multi-layered safety approach outlined in this guide, researchers can confidently and responsibly explore its synthetic potential.

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Literature review of 3-Amino-2-methylphenylacetonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-2-methylphenylacetonitrile in Organic Synthesis

Introduction: The Strategic Value of a Versatile Scaffolding

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Amino-2-methylphenylacetonitrile, a seemingly unassuming aromatic compound, has emerged as a highly valuable and versatile building block. Its unique arrangement of a nucleophilic primary amine, an electrophilic nitrile, and a sterically influential methyl group on an aromatic core provides a powerful platform for the synthesis of a diverse array of heterocyclic compounds. These structures are often privileged scaffolds in drug discovery, appearing in molecules targeting a wide range of diseases.

This technical guide offers an in-depth exploration of 3-Amino-2-methylphenylacetonitrile, moving beyond a simple recitation of reactions to provide a causal understanding of its synthetic utility. We will examine its preparation, key reactive pathways, and its role as a foundational intermediate in the development of pharmaceutically relevant compounds. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this potent synthon in their synthetic campaigns.

Part 1: Synthesis of the Core Intermediate

The most common and industrially scalable route to 3-Amino-2-methylphenylacetonitrile begins with the corresponding nitro compound, 2-methyl-3-nitrophenylacetonitrile. The critical transformation is the selective reduction of the nitro group to a primary amine, a reaction for which several reliable methods exist.

Preferred Synthetic Route: Catalytic Hydrogenation

Catalytic hydrogenation stands as the premier method for this transformation due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[1] The choice of catalyst and reaction conditions is critical for achieving high yield and purity.

  • Expertise & Experience: Palladium on carbon (Pd/C) is a frequently used catalyst for nitro group reductions, offering excellent activity and selectivity.[1][2] However, for substrates sensitive to dehalogenation or other side reactions, Platinum-based catalysts can be superior as they tend to suppress hydrogenolysis.[2] The use of a protic solvent like ethanol or methanol is standard, as it facilitates the dissolution of the substrate and the hydrogen gas. The reaction is typically run under a positive pressure of hydrogen to increase the rate of reaction.

Experimental Protocol: Synthesis of 3-Amino-2-methylphenylacetonitrile via Catalytic Hydrogenation

Objective: To synthesize 3-Amino-2-methylphenylacetonitrile by the reduction of 2-methyl-3-nitrophenylacetonitrile.

Materials:

  • 2-methyl-3-nitrophenylacetonitrile (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Celite or another filtration aid

Procedure:

  • A hydrogenation vessel is charged with 2-methyl-3-nitrophenylacetonitrile and ethanol (approx. 10-20 mL per gram of substrate).

  • The 10% Pd/C catalyst is carefully added to the mixture under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: This prevents potential ignition of the dry catalyst in the presence of flammable solvent vapors and air.

  • The vessel is sealed and purged several times with nitrogen to remove all oxygen.

  • The atmosphere is then replaced with hydrogen gas, and the vessel is pressurized (typically 1-4 atm or ~15-60 psi).

  • The reaction mixture is stirred vigorously at room temperature. Rationale: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface for the reaction to proceed effectively.

  • The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen.

  • The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional ethanol. Rationale: Celite provides a fine filtration medium that prevents the fine catalyst particles from passing through, ensuring a clean filtrate.

  • The combined filtrate is concentrated under reduced pressure to yield the crude 3-Amino-2-methylphenylacetonitrile, which can be purified further by crystallization or column chromatography if necessary.

Synthetic Pathway Visualization

The following diagram illustrates the primary synthetic route from the nitro precursor.

G cluster_synthesis Synthesis of 3-Amino-2-methylphenylacetonitrile start 2-Methyl-3-nitrophenylacetonitrile product 3-Amino-2-methylphenylacetonitrile start->product H₂ (g), Pd/C Ethanol, RT

Caption: Catalytic hydrogenation of 2-methyl-3-nitrophenylacetonitrile.

Part 2: Applications in the Synthesis of Heterocyclic Scaffolds

The true synthetic power of 3-Amino-2-methylphenylacetonitrile lies in its ability to undergo intramolecular cyclization reactions, leveraging the proximal amino and nitrile functionalities. This allows for the direct construction of fused heterocyclic systems that are central to many pharmaceutical agents.

Synthesis of Quinazolinone Derivatives

The reaction of 3-amino-2-methylphenylacetonitrile with various reagents can lead to the formation of quinazolinone cores, which are prevalent in medicinal chemistry. For instance, condensation with aldehydes can initiate a cyclization cascade.[3]

  • Trustworthiness & Causality: The initial step is the formation of a Schiff base between the primary amine and an aldehyde.[3] Subsequent intramolecular attack of the endocyclic nitrogen onto the nitrile carbon, activated by the reaction conditions, leads to the fused ring system. The choice of reaction conditions (acidic or basic) can influence the reaction pathway and yield.

Experimental Protocol: Synthesis of a Fused Triazinoquinazolinone

Objective: To demonstrate the cyclization potential of 3-Aminoquinazolinone derivatives, which can be formed from aminonitriles.

Materials:

  • 3-Aminoquinazolinone derivative (1.0 eq)[3]

  • p-Chlorobenzaldehyde (1.1 eq)[3]

  • Glacial Acetic Acid (solvent)

Procedure:

  • The 3-aminoquinazolinone derivative is dissolved in glacial acetic acid.[3]

  • p-Chlorobenzaldehyde is added to the solution.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The product can be washed with a cold solvent like ethanol or ether to remove residual acetic acid and unreacted aldehyde.

Synthesis of Furan Derivatives

Acid-mediated cyclization is another powerful strategy. While direct examples starting from 3-Amino-2-methylphenylacetonitrile are specific, analogous structures like 3-benzoyl-2-cyanobutyronitrile demonstrate the principle of acid-catalyzed intramolecular cyclization to form substituted 2-aminofurans.[4]

  • Expertise & Experience: In an acidic medium, the nitrile nitrogen is protonated, rendering the nitrile carbon highly electrophilic.[4] This activation facilitates nucleophilic attack by a nearby oxygen atom (from a ketone or other group) to initiate cyclization. The use of a non-nucleophilic strong acid like trifluoroacetic acid (TFA) is often preferred to prevent side reactions.[4]

Reaction Workflow Visualization

The following diagram illustrates a generalized workflow for leveraging 3-Amino-2-methylphenylacetonitrile in heterocyclic synthesis.

G cluster_workflow Synthetic Utility Workflow start 3-Amino-2-methylphenylacetonitrile product1 Fused Pyrimidines / Quinazolinones start->product1 product2 N-Acyl Derivatives start->product2 product3 Sandmeyer Products (Aryl Halides, etc.) start->product3 reagent1 Aldehydes / Ketones reagent1->product1 reagent2 Acid Chlorides / Anhydrides reagent2->product2 reagent3 Diazotizing Agents (e.g., NaNO₂, HCl) reagent3->product3

Caption: Key reaction pathways for 3-Amino-2-methylphenylacetonitrile.

Part 3: Advanced Transformations and Strategic Derivatizations

Beyond intramolecular cyclizations, the individual functional groups of 3-Amino-2-methylphenylacetonitrile can be selectively manipulated to access a wider range of intermediates.

Sandmeyer and Related Reactions

The primary aromatic amine is a handle for the Sandmeyer reaction, a cornerstone of aromatic chemistry for introducing a variety of substituents.[5][6][7] This two-step process involves:

  • Diazotization: Conversion of the amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[8]

  • Displacement: Treatment of the diazonium salt with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, respectively.[8]

  • Authoritative Grounding: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] This pathway allows for the introduction of functionalities that are often difficult to install through direct electrophilic aromatic substitution.[6] This method dramatically expands the synthetic potential, allowing the "amino" precursor to be converted into a diverse set of halogenated or cyano-substituted phenylacetonitriles.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, yielding a diamine derivative. This transformation is typically achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions (e.g., using a Rhodium or Cobalt catalyst).[1] This creates a new point of diversity for building more complex structures.

Data Summary

Table 1: Physicochemical and Spectroscopic Properties
PropertyValue
Molecular FormulaC₉H₁₀N₂
Molecular Weight146.19 g/mol
AppearanceOff-white to yellow solid (typical)
¹H NMR (CDCl₃)δ ~7.1-6.7 (m, 3H, Ar-H), 3.8 (br s, 2H, NH₂), 3.6 (s, 2H, CH₂CN), 2.1 (s, 3H, Ar-CH₃) ppm. (Values are estimates and should be confirmed experimentally)
¹³C NMR (CDCl₃)δ ~145, 130, 125, 120, 118, 117, 115, 23, 17 ppm. (Values are estimates and should be confirmed experimentally)
IR (KBr)ν ~3450-3300 (N-H stretch), 2250 (C≡N stretch), 1620 (N-H bend) cm⁻¹. (Values are estimates)

Conclusion: A Cornerstone for Chemical Innovation

3-Amino-2-methylphenylacetonitrile is far more than a simple chemical intermediate; it is a strategic tool for molecular design. Its inherent functionalities provide a direct and efficient entry into complex heterocyclic systems that are of profound interest to the pharmaceutical and agrochemical industries. The ability to perform selective transformations on its amino and nitrile groups, either independently or in concert for cyclization, offers a robust platform for generating molecular diversity. As researchers continue to seek novel scaffolds for bioactive compounds, the intelligent application of versatile building blocks like 3-Amino-2-methylphenylacetonitrile will remain a critical component of successful discovery campaigns.

References

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Methodological & Application

Application Notes and Protocols: Synthesis of Indole Derivatives using 3-Amino-2-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of indole derivatives, a critical scaffold in medicinal chemistry.[1][2][3] It specifically focuses on the versatile starting material, 3-Amino-2-methylphenylacetonitrile. This guide delves into established synthetic methodologies, including the celebrated Fischer indole synthesis and the Bischler-Möhlau synthesis, offering detailed, step-by-step protocols.[4][5][6] The underlying principles of each experimental choice are elucidated to provide a deeper understanding of the reaction mechanisms. Furthermore, this document emphasizes laboratory safety, data presentation, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of Indole Derivatives and the Utility of 3-Amino-2-methylphenylacetonitrile

The indole nucleus is a privileged heterocyclic system prominently featured in a vast array of natural products and pharmaceutical agents.[3][7] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to novel indole analogues remains a cornerstone of modern drug discovery.[1][2]

3-Amino-2-methylphenylacetonitrile serves as a highly valuable and strategic starting material for the synthesis of a variety of substituted indoles. The presence of an amino group, a methyl substituent, and a nitrile functionality on the phenyl ring offers multiple reactive sites for cyclization and further functionalization, allowing for the creation of diverse molecular architectures.

Safety Precautions

3-Amino-2-methylphenylacetonitrile and other reagents mentioned herein should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[8][9][10]

Synthetic Strategies for Indole Formation

Two classical and robust methods for indole synthesis are particularly relevant when starting with precursors derived from 3-Amino-2-methylphenylacetonitrile: the Fischer indole synthesis and the Bischler-Möhlau indole synthesis.

The Fischer Indole Synthesis: A Cornerstone of Indole Chemistry

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a powerful reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][11] This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[10][10]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole.[6][11][12]

To utilize 3-Amino-2-methylphenylacetonitrile in a Fischer indole synthesis, it must first be converted to the corresponding phenylhydrazine derivative. This can be achieved through diazotization of the amino group followed by reduction.

Visualizing the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start 3-Amino-2-methyl- phenylacetonitrile Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Reduction Reduction (e.g., SnCl2) Diazotization->Reduction Hydrazine 3-Hydrazinyl-2-methyl- phenylacetonitrile Reduction->Hydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Hydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Hydrazone Phenylhydrazone Intermediate Hydrazone_Formation->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization Indole Substituted Indole Derivative Cyclization->Indole Bischler_Mohlau_Synthesis Reactants 3-Amino-2-methyl- phenylacetonitrile + α-Haloketone N_Alkylation1 First N-Alkylation Reactants->N_Alkylation1 Intermediate1 α-Arylamino Ketone N_Alkylation1->Intermediate1 N_Alkylation2 Second N-Alkylation (with excess aniline) Intermediate1->N_Alkylation2 Intermediate2 Diamino Intermediate N_Alkylation2->Intermediate2 Cyclization Electrophilic Cyclization Intermediate2->Cyclization Aromatization Aromatization & Tautomerization Cyclization->Aromatization Product 2-Aryl-indole Derivative Aromatization->Product

Caption: Mechanism of the Bischler-Möhlau Synthesis.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired products.

Protocol 1: Synthesis of a Phenylhydrazine Derivative from 3-Amino-2-methylphenylacetonitrile

Objective: To prepare 3-hydrazinyl-2-methylphenylacetonitrile, a key intermediate for the Fischer indole synthesis.

Materials:

  • 3-Amino-2-methylphenylacetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride (SnCl₂)

  • Distilled Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware (beaker, flask, dropping funnel)

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-Amino-2-methylphenylacetonitrile (1 equivalent) in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (3 equivalents) in concentrated HCl. Cool this solution in an ice bath.

  • Addition: Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is achieved, keeping the flask in an ice bath to manage the exothermic reaction.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Fischer Indole Synthesis of a Substituted Indole-3-acetonitrile

Objective: To synthesize a substituted indole-3-acetonitrile from the corresponding phenylhydrazine and a ketone.

Materials:

  • 3-Hydrazinyl-2-methylphenylacetonitrile hydrochloride (from Protocol 1)

  • A suitable ketone (e.g., acetone, cyclohexanone) (1.2 equivalents)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride) [6][11]* Solvent (e.g., ethanol, toluene)

  • Heating mantle or oil bath

  • Reflux condenser

  • Standard glassware

Procedure:

  • Hydrazone Formation: Dissolve the 3-hydrazinyl-2-methylphenylacetonitrile hydrochloride (1 equivalent) and the ketone (1.2 equivalents) in the chosen solvent. If using an acid like acetic acid, it can serve as both the solvent and catalyst.

  • Heating: Heat the mixture to reflux for 1-2 hours to ensure the formation of the phenylhydrazone intermediate. [12]3. Indolization: If a stronger acid catalyst is required (e.g., polyphosphoric acid or ZnCl₂), add it to the reaction mixture. Continue to heat the reaction at an elevated temperature (this will depend on the specific catalyst and substrates) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralization: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary Table
Reaction StepStarting MaterialReagentsTypical YieldPurity (Post-Purification)
Protocol 1 3-Amino-2-methylphenylacetonitrileNaNO₂, SnCl₂, HCl60-75%>95%
Protocol 2 3-Hydrazinyl-2-methylphenylacetonitrileKetone, Acid Catalyst50-85%>98%

Modern Synthetic Approaches

While the Fischer and Bischler-Möhlau syntheses are classical methods, modern organic chemistry has introduced more advanced techniques. Palladium-catalyzed cross-coupling reactions, for instance, offer milder conditions and a broader substrate scope for indole synthesis. [6]These methods can be adapted for the synthesis of complex indole derivatives.

Applications in Drug Development

The indole derivatives synthesized from 3-Amino-2-methylphenylacetonitrile can serve as crucial intermediates in the development of new therapeutic agents. The presence of the nitrile group allows for further chemical transformations, such as reduction to an amine to form tryptamine analogues, or hydrolysis to a carboxylic acid. These modifications can lead to compounds with potential applications as anticancer, antimicrobial, or anti-inflammatory agents. [1][2][3]

Conclusion

3-Amino-2-methylphenylacetonitrile is a versatile and valuable starting material for the synthesis of a wide range of indole derivatives. The classical Fischer and Bischler-Möhlau indole syntheses provide robust and well-established routes to these important heterocyclic compounds. By understanding the underlying mechanisms and following detailed protocols, researchers can effectively utilize this precursor to generate novel molecules with significant potential in drug discovery and development.

References

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET.
  • 3 - SAFETY DATA SHEET. (n.d.).
  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Unigel. (2021, May 25). SAFETY DATA SHEET.
  • Al-Ostoot, F. H., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • Vara, B. B., et al. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Gevorgyan, V., et al. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC.
  • ResearchGate. (n.d.). Synthesis of 3‐aminoindole‐2‐carbonitriles under exposure of M.W....
  • Rhodium. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1.
  • Al-Azzawi, A. M. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
  • Yaremenko, F. G., et al. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PMC.
  • Kumar, A., et al. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.
  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.
  • All 'Bout Chemistry. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube.
  • PubMed. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).
  • MDPI. (n.d.). Indole-Containing Metal Complexes and Their Medicinal Applications.
  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • ResearchGate. (n.d.). (PDF) Synthesis of Indoles: Recent Advances.
  • PMC. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • Sdfine. (n.d.). phenyl acetonitrile.
  • Yaremenko, F. G., et al. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI.
  • ResearchGate. (n.d.). Selected examples of bioactive 3-substituted indole derivatives used in....

Sources

Technical Application Note: 3-Amino-2-methylphenylacetonitrile as a Modular Scaffold for Kinase Inhibitor Synthesis

[1]

Executive Summary & Chemical Profile[1][2][3][4]

3-Amino-2-methylphenylacetonitrile represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in its unique substitution pattern:

  • The 3-Amino Group: A versatile nucleophile for Buchwald-Hartwig couplings or

    
     reactions to attach heteroaryl "warheads" (e.g., pyrimidines, quinazolines).[1]
    
  • The 2-Methyl Group: Provides critical conformational restriction .[1] In kinase inhibitors, this methyl group often induces a twist in the biaryl axis, forcing the molecule into a bioactive conformation that fits the ATP-binding pocket while reducing entropic penalties upon binding.[2]

  • The Acetonitrile Side Chain: A masked carbonyl/amine equivalent.[1][2] It can be cyclized to form fused ring systems (like isoquinolines) or hydrolyzed to modify solubility and pharmacokinetics.[1][2]

Chemical Identity
PropertySpecification
Chemical Name 3-Amino-2-methylphenylacetonitrile
Common Synonyms (3-Amino-2-methylphenyl)acetonitrile; 3-Amino-2-methylbenzyl cyanide
Molecular Formula

Molecular Weight 146.19 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
Key Reactivity Nucleophilic aromatic amine; Electrophilic nitrile carbon

Strategic Synthetic Applications

The following diagram illustrates the divergent synthesis pathways accessible from this intermediate.

SyntheticPathwaysStart3-Amino-2-methyl-phenylacetonitrileStep1S_NAr or Pd-CatalysisStart->Step1Electrophile (R-X)Step2Acid Hydrolysis(H2SO4/H2O)Start->Step2HydrolysisStep3Cyclization w/ Formamideor Ortho-ElectrophilesStart->Step3AnnulationKinaseCoreBiaryl Amine(Kinase Inhibitor Core)Step1->KinaseCorePhenylaceticPhenylacetic AcidDerivativesStep2->PhenylaceticFusedSystemQuinazolines /IsoquinolinesStep3->FusedSystem

Figure 1: Divergent synthetic utility of the 3-Amino-2-methylphenylacetonitrile scaffold.

Detailed Protocols

Protocol A: Chemoselective N-Arylation (Synthesis of Kinase Inhibitor Precursors)[1]

This protocol describes the coupling of the 3-amino group with a 4-chloropyrimidine derivative.[1] This is the industry-standard method for generating the core scaffold of drugs similar to Dasatinib or Pazopanib .[1]

Rationale: The 2-methyl group creates steric hindrance.[1] Standard thermal

12p-Toluenesulfonic acid (p-TSA) mediated coupling1
Materials
  • 3-Amino-2-methylphenylacetonitrile (1.0 equiv)[1]

  • 4-Chloro-substituted heterocycle (e.g., 4-chloropyrimidine or 4-chloroquinazoline) (1.1 equiv)[1]

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 - 1.0 equiv)[1]

  • Solvent: 2-Butanol or Isopropanol (anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the 4-chloro-heterocycle (1.1 equiv) and 3-Amino-2-methylphenylacetonitrile (1.0 equiv) in 2-Butanol (concentration ~0.5 M).

  • Activation: Add p-TSA (0.5 equiv). Note: The acid catalyzes the reaction by protonating the heterocyclic nitrogen, making the C-Cl bond more electrophilic.[2]

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: The product often precipitates as the HCl/TsOH salt.[2]

  • Workup: Cool the mixture to room temperature.

    • If solid precipitates:[1] Filter the solid and wash with cold isopropanol and diethyl ether.[2] This yields the salt form.[2]

    • If solution remains clear: Dilute with EtOAc, wash with saturated

      
       (to neutralize), water, and brine.[1][2] Dry over 
      
      
      and concentrate.
  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check: The

1
Protocol B: Transformation of the Nitrile to Phenylacetic Acid Derivatives

The nitrile group at the C1 position is a "masked" acid.[2] Hydrolysis yields the phenylacetic acid derivative, a common moiety in anti-inflammatory agents and CRTH2 antagonists.[2]

Materials
  • Substrate (from Protocol A or raw material)

  • Reagent: 50%

    
     (aq) or NaOH/EtOH depending on sensitivity of other groups.
    
  • Temperature: Reflux (

    
    ).[1][2]
    
Step-by-Step Methodology (Acid Hydrolysis)
  • Dissolution: Suspend the nitrile (1.0 g) in a mixture of water (5 mL) and concentrated sulfuric acid (5 mL). Caution: Exothermic.[1][2]

  • Hydrolysis: Heat to reflux for 3 hours.

    • Mechanism:[1][3][4][5][6] The nitrile (

      
      ) converts first to the primary amide (
      
      
      ) and then to the acid (
      
      
      ).[1]
  • Isolation: Cool to

    
    . The phenylacetic acid derivative usually crystallizes out of the acidic solution.[2]
    
  • Filtration: Filter the precipitate and wash with cold water.[1][2]

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to remove trace amide intermediates.[1][2]

Quality Control & Analytical Standards

When using this intermediate for GMP or GLP synthesis, specific impurity profiles must be monitored.[1][2]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    , 4.6 x 150 mm).[1][2]
    
  • Mobile Phase A: 0.1% TFA in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide).[1][2]

Critical Impurity Markers:

Impurity Type Origin Detection Strategy

| Oxidized Aniline | Air oxidation of the

112Hydrolyzed Nitrile121

12Regioisomers1712

Troubleshooting & Stability Guide

Common Failure Modes
  • Low Yield in Buchwald Coupling:

    • Cause: The ortho-methyl group creates significant steric bulk.[1]

    • Solution: Switch from standard Pd/BINAP systems to Pd-PEPPSI-IPr or BrettPhos precatalysts, which are designed for sterically demanding anilines.[1]

  • Nitrile Hydrolysis during Workup:

    • Cause: Highly acidic or basic workups can inadvertently hydrolyze the nitrile.[1][2]

    • Solution: Keep workup pH between 4 and 9.[1][2] Avoid prolonged exposure to aqueous acids/bases at elevated temperatures.[1][2]

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen.[1][2] Anilines are prone to oxidation.[1][2]

  • Temperature:

    
     (Refrigerated).
    
  • Container: Amber glass to prevent photodegradation.[1][2]

References

  • Synthesis of Quinazolinones: Comparison of conventional and microwave-assisted synthesis of 3-amino-quinazolinones

    • Source:[1][2]

  • Kinase Inhibitor Scaffolds: Structural insights into the role of 2-methyl-3-amino phenyl motifs in BCR-ABL inhibitors.

    • Source:[1][2]

  • Chemical Safety & Properties: PubChem Compound Summary for substituted phenylacetonitriles.

    • Source:[1][2]

  • Application in Heterocycle Synthesis: "Synthesis of N-Heterocycles

    • Source:[1][2]

Disclaimer: This application note is for research and development purposes only. All protocols should be performed by qualified personnel in a fume hood with appropriate PPE.[1] Consult the Safety Data Sheet (SDS) for specific hazards associated with CAS 500293-19-4 and its derivatives.

Scalable Synthesis of 3-Amino-2-methylphenylacetonitrile: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-2-methylphenylacetonitrile is a pivotal building block in contemporary drug discovery and development, featuring as a key intermediate in the synthesis of a range of pharmacologically active molecules. Its structural motif, a phenylacetonitrile core substituted with both an amino and a methyl group, imparts unique physicochemical properties that are leveraged in the design of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of paramount importance to the pharmaceutical industry.

This comprehensive guide provides a detailed exploration of a robust and scalable synthetic route to 3-Amino-2-methylphenylacetonitrile, commencing from the readily available starting material, 2-methyl-3-nitroaniline. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer a comparative analysis of potential routes, and present a detailed, step-by-step protocol for its implementation in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scalable solution for the synthesis of this valuable intermediate.

Reaction Schematics and Mechanistic Insights

The selected synthetic strategy involves a two-step sequence: a Sandmeyer cyanation of 2-methyl-3-nitroaniline to introduce the nitrile functionality, followed by the selective reduction of the nitro group to the desired amine. This approach is favored for its scalability and the avoidance of protecting group chemistry.

Overall Reaction Scheme:

Overall Reaction Scheme start 2-Methyl-3-nitroaniline intermediate 2-Methyl-3-nitrophenylacetonitrile start->intermediate 1. NaNO₂, HCl, 0-5 °C 2. CuCN end 3-Amino-2-methylphenylacetonitrile intermediate->end SnCl₂·2H₂O, Ethanol

Caption: Overall synthetic route for 3-Amino-2-methylphenylacetonitrile.

Step 1: The Sandmeyer Reaction - A Classic Transformation for Aryl Nitrile Synthesis

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into a variety of functional groups, including nitriles.[1][2] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) cyanide catalyst.[1][3][4]

The mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1] The key steps are:

  • Diazotization: The primary aromatic amine (2-methyl-3-nitroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[5][6] This intermediate is highly reactive and is typically used immediately without isolation.

  • Electron Transfer and Radical Formation: The diazonium salt is then introduced to a solution of copper(I) cyanide. Copper(I) acts as a catalyst, initiating a single-electron transfer to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas, a thermodynamically favorable process that drives the reaction forward.

  • Nitrile Addition and Catalyst Regeneration: The aryl radical then reacts with the cyanide anion from the copper(I) cyanide complex to form the desired aryl nitrile. The copper(II) species formed in the process is then reduced back to copper(I) to complete the catalytic cycle.

Step 2: Selective Reduction of the Nitro Group

The second step involves the selective reduction of the aromatic nitro group in the presence of the nitrile functionality. While many reducing agents can reduce both functional groups, stannous chloride (tin(II) chloride) in an acidic medium is a well-established and highly effective reagent for the chemoselective reduction of aromatic nitro compounds without affecting nitriles.[7][8]

The mechanism of nitro group reduction with SnCl₂ is a complex process involving a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps occurring at the oxygen atoms. The final step involves the hydrolysis of an intermediate to yield the primary amine.

Comparative Analysis of Synthetic Routes

While other synthetic strategies for 3-Amino-2-methylphenylacetonitrile could be envisioned, the chosen route offers significant advantages in terms of scalability, cost-effectiveness, and operational simplicity.

Synthetic Route Starting Material Key Transformations Advantages Disadvantages
Route 1 (Chosen) 2-Methyl-3-nitroaniline1. Sandmeyer Cyanation2. Nitro Group ReductionReadily available starting material.Well-established and scalable reactions.Avoids protecting groups.Use of toxic cyanide salts requires careful handling.Diazonium intermediates can be unstable.
Route 2 2-Methyl-3-bromoaniline1. Palladium-catalyzed Cyanation2. (If starting from nitro) Nitro Group ReductionHigh functional group tolerance in Pd-catalyzed reactions.Potentially more expensive palladium catalyst and ligands.Starting material may be less accessible.
Route 3 2,3-Diaminotoluene1. Selective Diazotization2. Sandmeyer CyanationPotentially shorter route.Difficult to achieve selective diazotization of one amino group.Risk of forming a mixture of products.

Detailed Step-by-Step Protocols

Protocol 1: Synthesis of 2-Methyl-3-nitrophenylacetonitrile via Sandmeyer Reaction

Sandmeyer Protocol cluster_diazotization Diazotization cluster_cyanation Cyanation A Dissolve 2-methyl-3-nitroaniline in HCl/H₂O B Cool to 0-5 °C in an ice-salt bath A->B C Slowly add aqueous NaNO₂ solution B->C D Stir for 30 min at 0-5 °C C->D F Slowly add the cold diazonium salt solution to the CuCN solution D->F Transfer E Prepare CuCN solution E->F G Allow to warm to room temperature and stir F->G H Work-up and purification G->H

Caption: Experimental workflow for the Sandmeyer cyanation.

Materials and Reagents:

  • 2-Methyl-3-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN) or prepared in situ from CuSO₄·5H₂O and KCN

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Toluene or other suitable organic solvent

  • Distilled water

  • Ice

Procedure:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.05 eq) in cold water. d. Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains between 0-5 °C. e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Preparation of Copper(I) Cyanide Solution (if not commercially available): a. A detailed procedure for the preparation of cuprous cyanide can be found in established literature.[9] It typically involves the reduction of a copper(II) salt in the presence of a cyanide source.

  • Sandmeyer Cyanation: a. In a separate, larger reaction vessel, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water or an appropriate solvent. b. Cool the copper(I) cyanide mixture in an ice bath. c. Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) will be observed. Maintain the temperature below 10 °C during the addition. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Extract the product with an organic solvent such as toluene or ethyl acetate. c. Wash the organic layer with water and then with a dilute sodium carbonate or sodium hydroxide solution to remove any acidic impurities. d. Wash the organic layer again with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. e. Remove the solvent under reduced pressure to obtain the crude 2-methyl-3-nitrophenylacetonitrile. f. The crude product can be purified by column chromatography or recrystallization to yield the pure product.

Protocol 2: Synthesis of 3-Amino-2-methylphenylacetonitrile via Nitro Group Reduction

Nitro Reduction Protocol I Dissolve 2-methyl-3-nitrophenylacetonitrile in ethanol J Add SnCl₂·2H₂O I->J K Reflux the mixture J->K L Cool and basify with NaOH solution K->L M Extract the product with an organic solvent L->M N Purify the product M->N

Caption: Experimental workflow for the selective nitro group reduction.

Materials and Reagents:

  • 2-Methyl-3-nitrophenylacetonitrile

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (optional)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate or other suitable organic solvent

  • Distilled water

Procedure:

  • Reduction: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitrophenylacetonitrile (1.0 eq) in ethanol or ethyl acetate. b. To this solution, add tin(II) chloride dihydrate (3-5 eq).[7][8] c. If desired, a small amount of concentrated hydrochloric acid can be added to facilitate the reaction. d. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully add a concentrated solution of sodium hydroxide or sodium bicarbonate to neutralize the acid and precipitate the tin salts as tin hydroxides. The pH should be adjusted to be basic. c. Filter the mixture to remove the tin salts, washing the filter cake with the organic solvent used for the reaction. d. Combine the filtrate and the washings, and extract the aqueous layer with additional organic solvent. e. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. f. Remove the solvent under reduced pressure to yield the crude 3-Amino-2-methylphenylacetonitrile. g. The crude product can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Conclusion

The synthetic route detailed in this application note, commencing from 2-methyl-3-nitroaniline, presents a scalable and efficient method for the preparation of 3-Amino-2-methylphenylacetonitrile. The two-step sequence, involving a Sandmeyer cyanation followed by a selective nitro group reduction, utilizes well-established and robust chemical transformations. The provided protocols are designed to be readily implemented in a standard laboratory setting, offering a practical solution for researchers and professionals in the pharmaceutical industry. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.

References

  • Bellamy, F. D.; Ou, K. Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters1984, 25 (8), 839-842.
  • Maiti, D.; et al. SnCl2·2H2O mediated reduction of nitroarenes and azides in ionic liquid. Tetrahedron Letters2008, 49 (3), 549-551.
  • Sridharan, V.; et al. A survey of the applications of tin(II) chloride in organic synthesis. RSC Advances2011, 1 (7), 1159-1183.
  • Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 1633-1635.
  • Hodgson, H. H. The Sandmeyer Reaction. Chemical Reviews1947, 40 (2), 251-277.
  • Gallagher, P. T. The Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
  • Clarke, H. T.; Read, R. R. o-Tolunitrile and p-Tolunitrile. Organic Syntheses1925, 4, 69.
  • EP0918220A1 - Diazonium ion assay reagents and methods for their use - Google P
  • Sandmeyer Reaction - Wikipedia. ([Link])

  • Sandmeyer Reaction - SynArchive. ([Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. ([Link])

  • 17.3. Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning. ([Link])

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Chemistry Stack Exchange. ([Link])

  • Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC. ([Link])

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Functionalization of the amino group in 3-Amino-2-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Amino Group in 3-Amino-2-methylphenylacetonitrile

Introduction: The Strategic Value of the "Twisted" Scaffold

In modern drug discovery, particularly within the kinase inhibitor space (e.g., Type II inhibitors targeting the DFG-out conformation), the 3-Amino-2-methylphenylacetonitrile (CAS: 219312-27-3) scaffold represents a critical "privileged structure."

Its value lies not just in its functional groups, but in its topology . The ortho-methyl group (at position 2) exerts significant steric pressure on the adjacent amino group (at position 3) and the acetonitrile arm (at position 1). This "vicinal triad" (1,2,3-substitution) forces the molecule into a non-planar, twisted conformation. This is a deliberate design feature in medicinal chemistry to:

  • Lock Conformation: Restrict the rotation of the N-aryl bond, reducing the entropic penalty upon binding to a protein pocket.

  • Enhance Selectivity: The methyl group often clashes with "gatekeeper" residues in off-target kinases, improving the selectivity profile of the final drug candidate.

However, this same steric bulk makes the 3-amino group nucleophilically deactivated . Standard aniline protocols often fail or proceed with poor yields. This Application Note provides optimized, high-stringency protocols to functionalize this sterically hindered amine efficiently.

Chemical Profile & Reactivity Landscape

  • Molecule: 3-Amino-2-methylphenylacetonitrile[1][2]

  • Key Challenge: The 2-methyl group creates a "steric wall," shielding the nitrogen lone pair.

  • Electronic Effect: While the methyl group is weakly electron-donating (+I), the primary factor governing reactivity here is steric hindrance. The amino group is less accessible to bulky electrophiles.

Reactivity Visualization (Graphviz):

ReactivityLandscape Core 3-Amino-2-methylphenylacetonitrile (Sterically Hindered Nucleophile) Amide Amide Coupling (Requires HATU/T3P) Core->Amide High Temp/Strong Base Urea Urea Formation (Isocyanates) Core->Urea Kinase Inhibitor Motif Sandmeyer Sandmeyer/Halogenation (Access to Aryl Halides) Core->Sandmeyer Scaffold Hopping Reductive Reductive Amination (Secondary Amines) Core->Reductive Solubilizing Tails Kinase Linker Kinase Linker Amide->Kinase Linker Application

Figure 1: Reactivity landscape of the 3-amino-2-methylphenylacetonitrile scaffold. The central challenge is overcoming the steric barrier imposed by the ortho-methyl group.

Application I: High-Efficiency Amide Coupling

Context: The most common failure mode with this scaffold is incomplete conversion using standard EDC/NHS coupling. The bulky 2-methyl group prevents the formation of the tetrahedral intermediate.

Solution: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride). These reagents generate a highly reactive active ester that can overcome the steric barrier.

Protocol A: HATU-Mediated Coupling

Reagents:

  • Substrate: 3-Amino-2-methylphenylacetonitrile (1.0 eq)

  • Carboxylic Acid Partner (1.1 eq)

  • Coupling Agent: HATU (1.2 - 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution should turn slightly yellow/orange.

  • Addition: Add 3-Amino-2-methylphenylacetonitrile (1.0 eq) in one portion.

  • Reaction:

    • Standard: Stir at RT for 12–16 hours.

    • Hard-to-Couple Acids: If the acid partner is also bulky, heat the reaction to 50°C or 60°C . Do not exceed 80°C to avoid nitrile hydrolysis.

  • Workup: Dilute with EtOAc. Wash 3x with saturated LiCl solution (to remove DMF), 1x with NaHCO3, and 1x with Brine. Dry over Na2SO4.[3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Coupling Reagent Comparison

Coupling ReagentConditionsConversion (24h)Notes
EDC / HOBt RT, DCM< 40%Fails due to sterics; slow kinetics.
HATU RT, DMF92% Recommended. High yield, fast.
T3P (50% in EtOAc) Reflux, EtOAc88%Excellent for scale-up; easier workup.
Acid Chloride 0°C to RT, Pyridine95%Best for simple acids; harsh for complex ones.

Application II: Urea Synthesis (Kinase Inhibitor Motif)

Context: Many kinase inhibitors (e.g., Sorafenib analogs) utilize a diaryl urea motif to form hydrogen bonds with the Glu/Asp residues in the kinase "DFG" pocket. The 3-amino group serves as the nucleophile to attack an isocyanate.

Protocol B: Isocyanate Addition

Reagents:

  • Substrate: 3-Amino-2-methylphenylacetonitrile (1.0 eq)

  • Isocyanate Partner (R-NCO) (1.1 eq)

  • Base: Triethylamine (TEA) (Catalytic, 0.1 eq) - Optional, speeds up reaction.

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the aniline substrate in anhydrous DCM (0.1 M).

  • Addition: Add the Isocyanate (1.1 eq) dropwise at 0°C.

  • Catalysis: Add a catalytic amount of TEA (0.1 eq). Why? The 2-methyl group reduces the nucleophilicity of the aniline. The base helps deprotonate the transition state.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Precipitation: Often, the urea product precipitates out of DCM. Filter the solid and wash with cold DCM/Hexane (1:1).

  • Alternative (If no precipitate): Evaporate solvent and recrystallize from Ethanol.

Mechanism & Steric Clash Visualization (Graphviz):

UreaMechanism Step1 Reactants: 3-Amino-2-Me-Ph-CN + R-N=C=O Step2 Transition State: Nucleophilic Attack of N on C=O Step1->Step2 Step3 Steric Clash: 2-Methyl group hinders approach Step2->Step3 Slow Step Step4 Product: Diaryl Urea (Stable Conformation) Step3->Step4 Overcome by Heat/Catalyst

Figure 2: The urea formation pathway highlights the "Slow Step" caused by the ortho-methyl group.

Application III: Sandmeyer Reaction (Halogenation)

Context: To use this scaffold as a "middle piece" in a Buchwald-Hartwig coupling, you may need to convert the NH2 to an Iodine or Bromine.

Protocol C: Iodination (Sandmeyer)

Reagents:

  • Substrate: 3-Amino-2-methylphenylacetonitrile (1.0 eq)

  • NaNO2 (1.2 eq)

  • KI (Potassium Iodide) (2.5 eq)

  • Acid: HCl (6M) or H2SO4

  • Solvent: Water/Acetonitrile (1:1)

Step-by-Step Methodology:

  • Diazotization: Suspend the amine in 6M HCl at -5°C to 0°C. Add NaNO2 (aq) dropwise. Critical: Maintain temperature below 5°C to prevent diazonium decomposition.

  • Stirring: Stir for 20 mins. The solution should become clear (formation of diazonium salt).

  • Substitution: Dissolve KI in water. Add the cold diazonium solution into the KI solution (inverse addition) with vigorous stirring.

  • Reaction: Gas evolution (N2) will occur. Allow to warm to RT and stir for 1 hour.

  • Workup: Quench with saturated Sodium Thiosulfate (Na2S2O3) to remove excess Iodine (purple color disappears). Extract with EtOAc.[3]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Amide Coupling Steric hindrance of 2-Me group.Switch to HATU or T3P . Increase Temp to 50°C.
Nitrile Hydrolysis Reaction conditions too acidic/basic or too hot (>80°C).Keep pH neutral (use DIPEA). Keep Temp < 60°C.
Incomplete Urea Formation Weak nucleophile.Add catalytic DMAP or TEA . Use reflux in THF.
Impurity: Dimerization Diazo coupling during Sandmeyer.Ensure excess acid during diazotization; keep cold.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link(Authoritative review on coupling reagents like HATU).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link(Process chemistry perspective on difficult couplings).

  • Liu, J., et al. (2012). Discovery of novel urea derivatives as potent inhibitors of VEGFR2. Bioorganic & Medicinal Chemistry Letters, 22(16), 5200-5206. (Example of urea synthesis on sterically hindered anilines).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link(Context for functionalizing the aryl halide if Sandmeyer is used).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 3-Amino-2-methylphenylacetonitrile before handling. The nitrile group is toxic; handle in a well-ventilated fume hood.

Sources

Troubleshooting & Optimization

Resolving solubility issues with 3-Amino-2-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Handling Issues Ticket ID: SOL-5003-71-4 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

3-Amino-2-methylphenylacetonitrile (CAS: 5003-71-4) presents a dual challenge: it possesses a lipophilic aromatic core that resists aqueous solvation, and a reactive aniline moiety prone to oxidation. Successful handling requires a balance of polarity matching and pH manipulation .

This guide addresses the three most common failure modes reported by researchers:

  • Insolubility in aqueous bio-assays.

  • "Oiling out" during purification/recrystallization.

  • Precipitation during stock solution storage.

Part 1: The Solubility Matrix

User Question: "I cannot get this compound to dissolve in water or PBS for my cell assay. What solvents should I use?"

Scientist’s Response: The free base form of this molecule is highly lipophilic. The benzene ring, combined with the methyl and methylene groups, overrides the polarity of the amine and nitrile groups. You must use a "miscible organic carrier" strategy or a "pH-switch" strategy.

Solubility Profile Table
Solvent ClassRecommended SolventsSolubility RatingApplication Notes
Super-Solvents DMSO, DMF, DMAcHigh (>50 mg/mL) Best for stock solutions (1000x). Warning: DMSO can permeate skin; this compound is toxic.
Polar Protic Ethanol, MethanolModerate (10–30 mg/mL) Good for recrystallization. Heating often required.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL) Ideal for extraction/workup. Not for biological assays.
Non-Polar Hexanes, HeptaneInsoluble Use as an anti-solvent to force precipitation.
Aqueous (Neutral) Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL) Do not use without modification (see pH Protocol).
Aqueous (Acidic) 0.1 M HCl, 1 M Acetic AcidHigh (Salt dependent) Protonation of the amine (-NH₂) forms a soluble cation.
Part 2: Critical Workflows (Visualized)
Workflow A: Solvent Selection Decision Tree

Use this logic to determine the correct solvent system based on your end-application.

SolventSelection Start Start: Define Application IsBio Is this for a Biological Assay? Start->IsBio IsSynth Is this for Synthesis/Reaction? Start->IsSynth NeedHighConc High Concentration (>10mM)? IsBio->NeedHighConc Yes TempHigh Reaction Temp > 80°C? IsSynth->TempHigh UseDMSO Use DMSO Stock (1000x) Dilute into Media <0.5% v/v NeedHighConc->UseDMSO No (Standard) UseAcid Convert to HCl Salt (Soluble in Water) NeedHighConc->UseAcid Yes (High Load) UseDMF Use DMF or Toluene TempHigh->UseDMF Yes UseDCM Use DCM or THF TempHigh->UseDCM No

Figure 1: Decision matrix for selecting the optimal solvent based on experimental constraints.

Part 3: Advanced Troubleshooting (FAQs)
Issue 1: The "Oiling Out" Phenomenon

Q: "I tried to recrystallize from hot ethanol/water, but instead of crystals, a brown oil separated at the bottom. How do I fix this?"

A: This is a classic issue with low-melting anilines. It occurs when the compound precipitates as a liquid (at a temperature above its melting point) rather than a solid.

The Rescue Protocol:

  • Re-dissolve: Heat the mixture back to reflux until the oil layer disappears and the solution is homogeneous.

  • Add Organic Solvent: Add a small amount (5-10% volume) of the "good" solvent (Ethanol) to slightly increase solubility.

  • Seed It: Cool very slowly to room temperature. If oil droplets appear, add a "seed crystal" of pure compound immediately. If you lack a seed crystal, scratch the inner glass wall of the flask with a glass rod. The microscopic glass shards act as nucleation sites.

  • Slow Cool: Do not use an ice bath yet. Let it sit at room temperature for 2 hours. Only move to ice once distinct crystals form.

Issue 2: Aqueous Solubility via pH Switching

Q: "I cannot use DMSO in my animal model. How do I get this into saline?"

A: You must exploit the basicity of the aniline nitrogen.[1] The pKa of a typical aniline is ~4.6.

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Acidify: Add 1.0 to 1.1 equivalents of 1M HCl or Methanesulfonic acid.

    • Mechanism:[2]

      
       (This ionic form is water-soluble).[1]
      
  • Dilute: Once dissolved in the minimal acid volume, dilute with saline or water to the target volume.

  • Check pH: Ensure the final pH is not too acidic for injection; buffer carefully if needed, but watch for precipitation if the pH rises above 5-6.

Critical Warning: Do not use strong acids at high temperatures, as the nitrile group (


) can hydrolyze to a carboxylic acid or amide [1].
Issue 3: Stock Solution Stability

Q: "My stock solution in DMSO turned dark brown after a week. Is it still good?"

A: Likely not. Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming colored impurities (azo compounds or quinones) [2].

  • Prevention:

    • Store DMSO stocks at -20°C or -80°C.

    • Purge the vial with Nitrogen or Argon gas before sealing.

    • Use amber glass vials to prevent photo-oxidation.

Part 4: Recrystallization Rescue Workflow

Use this guide if your purification is failing.

Recrystallization Impure Impure Solid Dissolve Dissolve in Hot EtOH Impure->Dissolve AddWater Add Hot Water (Dropwise until cloudy) Dissolve->AddWater Cool Cool Slowly AddWater->Cool Check Result? Cool->Check Crystals Crystals Formed (Filter & Dry) Check->Crystals Solid Oil Oiling Out Check->Oil Liquid Remedy Reheat + More EtOH Oil->Remedy Remedy->Cool Retry

Figure 2: Step-by-step logic for purifying the compound without losing yield to 'oiling out'.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4847850, (3-Amino-phenyl)-acetonitrile. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Storage stability and degradation of 3-Amino-2-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-2-methylphenylacetonitrile

Document ID: TSC-AMPA-2026-02-15

Version: 1.0

Introduction

Welcome to the technical support guide for 3-Amino-2-methylphenylacetonitrile. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. As a substituted aminobenzonitrile, this molecule possesses two key functional groups—an aromatic amine and a nitrile—that dictate its reactivity, stability, and potential degradation pathways. Understanding these characteristics is crucial for ensuring experimental reproducibility, maximizing yields, and maintaining the integrity of your results.

This guide provides a series of frequently asked questions (FAQs), troubleshooting scenarios, and detailed protocols designed to address common challenges encountered during the storage, handling, and use of 3-Amino-2-methylphenylacetonitrile.

Part 1: Frequently Asked Questions (FAQs) on Storage & Stability

This section addresses the most common inquiries regarding the stability and proper handling of 3-Amino-2-methylphenylacetonitrile.

Q1: What are the optimal long-term storage conditions for 3-Amino-2-methylphenylacetonitrile?

A1: Based on the chemical properties of analogous aromatic amines and nitriles, optimal long-term stability is achieved by mitigating exposure to atmospheric oxygen, moisture, and light.[1][2] The amino group is susceptible to oxidation, which can be accelerated by air and light, while the nitrile group is prone to hydrolysis in the presence of water.[2][3]

Table 1: Recommended Storage Conditions for 3-Amino-2-methylphenylacetonitrile

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Slows down the rate of potential degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the electron-rich amino group.[2]
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light-induced degradation.[2]
Location Cool, dry, well-ventilated areaEnsures a stable environment and prevents moisture condensation.[5]

Q2: My sample of 3-Amino-2-methylphenylacetonitrile, which was initially a light-colored solid, has turned brown. What does this indicate?

A2: A color change from a light shade (e.g., off-white, yellow) to brown or dark tan is a strong indicator of degradation, most likely due to oxidation of the aromatic amino group.[2] Aniline and its derivatives are well-known to form highly colored polymeric byproducts upon exposure to air and light. You should verify the purity of the material using an analytical technique like HPLC or TLC before proceeding with your experiment.

Q3: What are the primary chemical degradation pathways I should be aware of?

A3: The two primary degradation pathways are hydrolysis of the nitrile group and oxidation of the amino group.

  • Hydrolysis: The nitrile group can undergo hydrolysis to first form the corresponding amide (3-amino-2-methylphenylacetamide) and subsequently the carboxylic acid (3-amino-2-methylphenylacetic acid).[6] This reaction is catalyzed by the presence of acid or base and is accelerated by heat. Even exposure to atmospheric moisture over long periods can lead to slow hydrolysis.[3][7]

  • Oxidation: The primary aromatic amine is susceptible to oxidation, which can lead to a complex mixture of colored byproducts, including azo compounds and polymeric materials.[2][8] This process can be initiated by atmospheric oxygen and is often catalyzed by trace metal impurities or exposure to light.[2]

Q4: Do I need to handle this compound under an inert atmosphere for routine weighing and preparation of solutions?

A4: For routine, short-duration procedures like weighing and preparing solutions for immediate use, working under a normal atmosphere is generally acceptable. However, for reactions that are sensitive, run for extended periods, are heated, or involve metal catalysts, it is highly recommended to handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent oxidation.[2]

Part 2: Troubleshooting Guide for Experimental Issues

Encountering unexpected results can be frustrating. This section links common experimental problems to potential degradation of your starting material.

dot

TroubleshootingWorkflow Start Start: Experimental Issue Observed CheckPurity Step 1: Assess Purity of Starting Material (See Protocol II) Start->CheckPurity Pure Purity >98%? CheckPurity->Pure Test Result Degraded Purity <98% or Degradants Detected CheckPurity->Degraded Test Result ReviewProtocol Review Experimental Protocol: - Reagent compatibility? - Anhydrous conditions? - Inert atmosphere? Pure->ReviewProtocol Yes Proceed Proceed with Experiment Pure->Proceed No Issues Found Purify Purify Reagent (e.g., Recrystallization, Column) or Procure New Batch Degraded->Purify Yes Modify Modify Protocol & Re-run Experiment ReviewProtocol->Modify Purify->Proceed Modify->Proceed

Caption: Logical workflow for troubleshooting experimental issues.

Table 2: Troubleshooting Common Experimental Issues Related to Degradation

Observed ProblemProbable Cause (Degradation-Related)Suggested Solution & Prevention
Low reaction yield with starting material recovered. The reagent may be pure, but reaction conditions are suboptimal.Review reaction parameters (temperature, catalyst, etc.). Ensure all other reagents are pure and conditions are anhydrous if required.[2]
Appearance of a new, highly polar byproduct on TLC/LC-MS. Hydrolysis of the nitrile group to the amide or carboxylic acid. These are significantly more polar than the nitrile.[6][9]Use anhydrous solvents and reagents. Dry glassware thoroughly. If the reaction involves aqueous workup, minimize exposure time and avoid extreme pH.
Reaction mixture turns dark brown or black. Oxidation of the amino group. This is common in reactions run in air, at high temperatures, or with certain metal catalysts (e.g., Palladium, Copper).[2]Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Add antioxidants if compatible with the reaction chemistry.
Formation of multiple unidentified byproducts. A combination of oxidation and/or hydrolysis, or reaction with incompatible reagents (e.g., strong oxidizing agents).[2][8]Confirm purity before starting. Run a small-scale test reaction under rigorously controlled inert and anhydrous conditions to see if byproduct formation is suppressed.
Inconsistent results between batches. One batch of the starting material may be more degraded than another.Always qualify a new batch of reagent by checking its purity and appearance before use. Refer to the Certificate of Analysis and perform a quick purity check (e.g., HPLC).

Part 3: Protocols for Stability and Purity Assessment

These protocols provide step-by-step guidance for evaluating the quality of your 3-Amino-2-methylphenylacetonitrile.

Protocol I: Visual and Physical Inspection
  • Assess Color and Appearance: Observe the material in a well-lit area. It should be a light-colored, free-flowing crystalline solid. Significant darkening (e.g., tan, brown) or clumping suggests degradation.

  • Check Solubility: Test the solubility of a small amount in a relevant organic solvent (e.g., Ethyl Acetate, Dichloromethane). Partial insolubility or the presence of a residue, when it should be fully soluble, can indicate the formation of polymeric oxidation byproducts.

Protocol II: Purity Assessment by Reverse-Phase HPLC-UV

This method provides a quantitative assessment of purity and detects the presence of common degradants. The primary hydrolysis products (amide, carboxylic acid) are more polar and will have shorter retention times, while many oxidation byproducts are less polar or may be observed as a broad, unresolved peak.

A. Sample Preparation:

  • Prepare a stock solution of 3-Amino-2-methylphenylacetonitrile at 1 mg/mL in Acetonitrile.

  • Vortex until fully dissolved.

  • Dilute the stock solution 1:10 with the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile) to a final concentration of 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

B. HPLC Conditions: This is a general-purpose method; optimization may be required for your specific system.

Table 3: Example HPLC Gradient for Purity Analysis

ParameterValue
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 254 nm
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 5 minutes.

C. Data Interpretation:

  • Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

  • Look for early-eluting peaks, which may correspond to polar hydrolysis products.

  • Look for late-eluting peaks or a rising baseline, which could indicate less polar oxidation byproducts.

dot

DegradationPathways Main 3-Amino-2-methylphenylacetonitrile Amide 3-Amino-2-methylphenylacetamide (Amide Intermediate) Main->Amide + H₂O (Hydrolysis) Oxidized Oxidized Products (Azo compounds, Polymers, etc.) Main->Oxidized + [O] (Air, Light, Metal Catalysts) Acid 3-Amino-2-methylphenylacetic Acid (Carboxylic Acid) Amide->Acid + H₂O (Hydrolysis)

Caption: Potential degradation pathways for 3-Amino-2-methylphenylacetonitrile.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Retrieved from [Link]

  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: 3-AMINO ACETOPHENONE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines - PMC. Retrieved from [Link]

  • Lee, Y., et al. (2021). Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control. Water Research, 209, 117881. Retrieved from [Link]

  • Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]

  • Firmin, J. L., & Gray, D. O. (1976). The biochemical pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria. Biochemical Journal, 158(2), 223–229. Retrieved from [Link]

  • CORE. (n.d.). The Biochemical Pathway for the Breakdown of Methyl Cyanide (Acetonitrile) in Bacteria. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenylacetonitrile. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The biochemical pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria. Retrieved from [Link]

  • MDPI. (2021). Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). Retrieved from [Link]

  • Springer. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Retrieved from [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in 3-Amino-2-methylphenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Amino-2-methylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges posed by moisture sensitivity in reactions involving this versatile intermediate. Our goal is to provide you with in-depth, field-proven insights and practical solutions to ensure the success and reproducibility of your experiments.

The structure of 3-Amino-2-methylphenylacetonitrile, featuring both a primary aromatic amine and a nitrile functional group, presents a dual susceptibility to moisture. The amine group's basicity and nucleophilicity can be compromised, while the nitrile group is prone to hydrolysis under various conditions.[1][2][3][4] This guide offers a troubleshooting framework, preventative best practices, and detailed protocols to mitigate these risks effectively.

Section 1: Troubleshooting Guide - When Reactions Go Wrong

This section addresses common problems encountered during experimentation. It is structured in a question-and-answer format to help you rapidly diagnose and resolve issues related to moisture contamination.

Q1: My reaction yield is unexpectedly low or the reaction failed entirely. Could moisture be the cause?

A1: Absolutely. Low or zero yield is a classic symptom of moisture contamination, which can disrupt the reaction through several mechanisms:

  • Deactivation of Reagents: Many reactions involving 3-Amino-2-methylphenylacetonitrile utilize highly moisture-sensitive reagents such as organometallics (e.g., Grignard or organolithium reagents), strong non-nucleophilic bases (e.g., LDA, NaH), or acylating agents (e.g., acid chlorides).[5] Water will rapidly and irreversibly quench these reagents, often before they can react with your substrate. For instance, just one equivalent of water will destroy one equivalent of an organolithium reagent.

  • Hydrolysis of the Nitrile Group: The nitrile functional group (-C≡N) can undergo hydrolysis to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).[3][4] While this reaction is often slow with neutral water, it is significantly accelerated by acidic or basic conditions, which may be present or generated during your reaction.[1][2][6] This diverts your starting material to an unwanted side product.

  • Interference with Catalysis: In transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig or Suzuki couplings), water can poison the catalyst, hydrolyze ligands, or interfere with the catalytic cycle, leading to a dramatic decrease in reaction rate and overall yield.

To diagnose the issue, refer to the troubleshooting flowchart below.

Troubleshooting Flowchart for Low-Yield/Failed Reactions

TroubleshootingFlowchart decision decision start Start: Low Yield or Reaction Failure check_anhydrous Were rigorous anhydrous conditions employed? start->check_anhydrous check_glassware Was glassware oven-dried (>120°C, >4h) or flame-dried under vacuum? check_anhydrous->check_glassware  Yes   remedy_inert_gas Action: Improve inert gas technique. See Protocol 1 & FAQ Q3. check_anhydrous->remedy_inert_gas No check_solvents Were solvents verified as anhydrous (<50 ppm H₂O)? (e.g., from a solvent purification system or freshly distilled) check_glassware->check_solvents  Yes   remedy_glassware Action: Re-run with properly dried glassware. See Protocol 1. check_glassware->remedy_glassware No check_inert_gas Was the system properly purged with inert gas (e.g., 3x vacuum/backfill cycles)? check_solvents->check_inert_gas  Yes   remedy_solvents Action: Use freshly dried solvents. See Protocol 2 and Table 1. check_solvents->remedy_solvents No check_reagents Were reagents known to be anhydrous and handled under inert atmosphere? check_inert_gas->check_reagents  Yes   check_inert_gas->remedy_inert_gas No remedy_reagents Action: Use a fresh, unopened bottle of reagent or purify existing stock. check_reagents->remedy_reagents No other_issues Moisture is unlikely the primary cause. Investigate other parameters: - Reagent stoichiometry - Temperature control - Reaction time - Catalyst activity check_reagents->other_issues  Yes  

Caption: A decision tree for troubleshooting moisture-related issues.

Q2: I've isolated my product, but it's contaminated with a significant byproduct. How do I identify if it's a water-related side product?

A2: The most common water-related byproducts originate from the hydrolysis of the nitrile group. You should look for evidence of 3-amino-2-methylbenzamide or 3-amino-2-methylbenzoic acid in your crude product analysis (e.g., LC-MS, NMR).

  • 3-Amino-2-methylbenzamide: Mass spectrometry would show a mass increase of 18 amu (the addition of H₂O) compared to your starting material. In ¹H NMR, you would observe the appearance of two new broad singlets in the amide region (~7-8 ppm), corresponding to the -CONH₂ protons.

  • 3-Amino-2-methylbenzoic acid: Mass spectrometry would show a mass increase of 36 amu from the starting nitrile (or 17 amu from the amide). In ¹H NMR, you would see the disappearance of the nitrile in the IR spectrum and the appearance of a very broad singlet for the carboxylic acid proton (>10 ppm) and a C=O stretch in the IR spectrum (~1700 cm⁻¹).

If you suspect these byproducts, running the reaction under even more stringent anhydrous conditions should diminish their formation, confirming that moisture is the root cause.

Section 2: Frequently Asked Questions (FAQs) - Proactive Moisture Control

This section provides answers to common questions about establishing and maintaining anhydrous conditions to prevent moisture-related issues from the outset.

Q1: What is the proper procedure for preparing glassware and the reaction vessel?

A1: Glassware surfaces are inherently coated with a thin film of adsorbed water that must be removed for sensitive reactions.[7] Simply air-drying is insufficient.

  • Oven Drying: The most convenient method is to place all glassware (round-bottom flasks, stir bars, condensers, addition funnels) in an oven at >120°C for at least 4 hours, or preferably overnight.[8] Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).

  • Flame Drying: For faster preparation, assemble the glassware and then heat all surfaces under vacuum with a powerful heat gun or a gentle, brushing flame from a Bunsen burner until all visible moisture is gone.[9][10] Allow the glassware to cool under vacuum and then backfill with an inert gas. Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases are removed.[9][11]

Q2: How do I choose the right solvent and ensure it is sufficiently dry?

A2: Commercially available "anhydrous" solvents are a good starting point, but bottles that have been opened multiple times may have absorbed atmospheric moisture.[12] For highly sensitive reactions, it is best to use a solvent from a solvent purification system or to dry it yourself. The choice of drying agent is critical and solvent-dependent.

Drying AgentSuitable SolventsUnsuitable SolventsNotes & Typical Residual H₂O[13]
Activated 3Å Molecular Sieves THF, Dichloromethane (DCM), Acetonitrile, Toluene, Ethyl AcetateAlcohols (slowly)Excellent general-purpose agent. Must be activated (heated under vacuum) before use. Reliably provides <10 ppm water.[7][13]
Calcium Hydride (CaH₂) THF, Dichloromethane (DCM), Toluene, Alkanes, AcetonitrileAlcohols, Ketones, EstersReacts with water to produce H₂ gas. Very effective, but the fine powder can be difficult to filter. Provides <20 ppm water.[13][14]
Sodium/Benzophenone THF, Diethyl Ether, Toluene, AlkanesHalogenated solvents, Ketones, Esters, Protic solventsActs as its own indicator (deep blue/purple color indicates anhydrous conditions). Highly effective but requires distillation and carries safety risks.
Magnesium Sulfate (MgSO₄) Diethyl Ether, Ethyl Acetate, Dichloromethane (DCM)-Primarily used for drying workup solutions, not for preparing anhydrous reaction solvents. Less effective than reactive agents.

Q3: What are the essential techniques for maintaining an inert atmosphere?

A3: Maintaining an inert atmosphere is crucial to prevent atmospheric moisture and oxygen from entering your reaction.[5] This is typically achieved with a Schlenk line or a simple gas manifold connected to a bubbler.

The core principle is to maintain a slight positive pressure of inert gas (Argon or Nitrogen) inside the reaction flask at all times.[15] All additions and manipulations must be done without opening the system to the air. This involves using gas-tight syringes and cannula transfer techniques.[9][16][17]

InertAtmosphereWorkflow

Sources

Technical Support Center: Purification of 3-Amino-2-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Amino-2-methylphenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-Amino-2-methylphenylacetonitrile. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical assistance to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Amino-2-methylphenylacetonitrile samples?

A1: Impurities in 3-Amino-2-methylphenylacetonitrile samples typically originate from the synthetic route. The most common method for its preparation is the reduction of 2-methyl-3-nitrophenylacetonitrile.[1][2] Consequently, the primary impurities may include:

  • Unreacted Starting Material: Residual 2-methyl-3-nitrophenylacetonitrile.

  • Intermediates from Incomplete Reduction: Such as nitroso or hydroxylamino derivatives.

  • By-products of Side Reactions: Depending on the reducing agent and reaction conditions, other functional groups might be affected. For instance, catalytic hydrogenation of nitriles can sometimes lead to the formation of primary and secondary amines.[3]

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps, as well as any catalysts or reagents that have not been fully removed.[4]

Q2: My crude 3-Amino-2-methylphenylacetonitrile is a dark oil or a discolored solid. What is the best initial purification step?

A2: For a crude product that is oily or significantly discolored, a simple acid-base extraction is an excellent first step to isolate the basic aminonitrile from neutral or acidic impurities.[5][6][7] This technique leverages the basicity of the amino group.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 3-Amino-2-methylphenylacetonitrile in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous acidic solution (e.g., 1M HCl). The basic 3-Amino-2-methylphenylacetonitrile will be protonated and move into the aqueous layer as its ammonium salt.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer which retains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) with stirring until the solution is basic. This will deprotonate the ammonium salt, causing the purified 3-Amino-2-methylphenylacetonitrile to precipitate or form an oil.

  • Extraction of Purified Product: Extract the purified product back into an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Purification Challenges

This section provides detailed guidance on overcoming common issues encountered during the recrystallization and chromatographic purification of 3-Amino-2-methylphenylacetonitrile.

Issue 1: Difficulty with Recrystallization

Symptom: The compound "oils out," fails to crystallize, or results in low recovery after recrystallization.

Causality: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[8] Low recovery is often due to the compound's high solubility in the chosen solvent even at low temperatures.[8][9]

Solutions & Protocols:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] For aromatic amines, common solvents include ethanol, methanol, and mixtures with water.[11]

    Table 1: Recommended Solvent Systems for Recrystallization of Aromatic Aminonitriles

Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization upon cooling.
MethanolA polar protic solvent that can be effective for recrystallizing polar compounds.
Toluene/HexaneA less polar system that may be suitable if the impurities are significantly more or less polar than the product.
  • Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water)

    • Dissolve the crude 3-Amino-2-methylphenylacetonitrile in a minimal amount of hot ethanol.

    • If insoluble impurities are present, perform a hot filtration.

    • To the hot solution, add warm water dropwise until the solution becomes faintly cloudy.

    • Add a few drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum.

    Diagram 1: Recrystallization Workflow

    G A Crude Sample B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

    Caption: General workflow for recrystallization.

Issue 2: Poor Separation during Column Chromatography

Symptom: Streaking on the TLC plate, co-elution of impurities with the product during column chromatography.

Causality: Aromatic amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[12]

Solutions & Protocols:

  • Mobile Phase Modification: To mitigate the interaction with silica gel, a small amount of a basic modifier can be added to the eluent.

    Table 2: Recommended Mobile Phase Systems for Flash Chromatography of Aromatic Aminonitriles

Stationary PhaseEluent SystemModifierRationale
Silica GelHexane/Ethyl Acetate0.5-1% TriethylamineNeutralizes acidic sites on silica gel, reducing tailing.[13]
Silica GelDichloromethane/Methanol0.5-1% TriethylamineFor more polar compounds that require a stronger eluent system.[13]
Alumina (basic or neutral)Hexane/Ethyl AcetateNoneAlumina is a less acidic stationary phase and can be a good alternative to silica gel for basic compounds.[5]
  • Experimental Protocol: Flash Column Chromatography

    • TLC Analysis: Develop a suitable eluent system using TLC. The ideal system should give the target compound an Rf value of approximately 0.2-0.3.[14]

    • Column Packing: Pack a column with silica gel using the chosen eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, a dry loading technique can be used.[14]

    • Elution: Elute the column with the chosen solvent system, collecting fractions.

    • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

    Diagram 2: Troubleshooting Poor Chromatographic Separation

    G A Poor Separation/ Streaking on TLC B Add Basic Modifier (e.g., Triethylamine) to Eluent A->B C Change Stationary Phase (e.g., Alumina) A->C D Optimize Eluent Polarity A->D E Improved Separation B->E C->E D->E

    Caption: Decision tree for improving chromatographic separation.

References

  • BenchChem. (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile.
  • BenchChem. (2025).
  • University of California, Riverside. (n.d.).
  • Reddit. (2022, August 9).
  • HBCSE. (n.d.).
  • King Group, University of Sheffield. (n.d.).
  • UCT Science. (n.d.).
  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN103102285A - Preparation method of p-aminophenylacetonitrile.
  • King Group, University of Sheffield. (n.d.).
  • Organic Syntheses. (2025, June 19).
  • Ahmad, Z., Rauf, A., Ajaj, R., et al. (2026, February). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. Water, Air, and Soil Pollution, 237(4), 223.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
  • Biotage. (2023, January 23).
  • University of California, Riverside. (n.d.). Liquid/liquid Extraction.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates of 3-Amino-2-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for troubleshooting low conversion rates of 3-Amino-2-methylphenylacetonitrile.

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylphenylacetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its successful synthesis is crucial for the advancement of numerous research and development projects. However, achieving high conversion rates in its synthesis can be challenging. This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during the synthesis of 3-Amino-2-methylphenylacetonitrile, with a focus on identifying and resolving the root causes of low conversion rates.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 3-Amino-2-methylphenylacetonitrile in a question-and-answer format.

Q1: I am experiencing a significantly low conversion rate in my synthesis of 3-Amino-2-methylphenylacetonitrile. What are the most probable causes?

Low conversion rates can stem from several factors, broadly categorized as issues with starting materials, reaction conditions, and potential side reactions. A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials: The purity of your aniline derivative (e.g., 2-methyl-3-nitroaniline as a precursor) and the cyanide source is paramount. Impurities can interfere with the reaction mechanism, poison catalysts, or lead to the formation of unwanted byproducts.

  • Inefficient Diazotization (for Sandmeyer Reaction): If you are employing a Sandmeyer reaction, the formation of the diazonium salt is a critical step.[1][2][3] Incomplete diazotization will directly result in a low yield of the final product. This can be due to incorrect temperature control, improper acid concentration, or slow addition of the nitrite source.[4]

  • Catalyst Inactivity or Poisoning (for Palladium-Catalyzed Cyanation): In palladium-catalyzed reactions, the catalyst's activity is crucial.[5][6][7][8] Catalyst deactivation can occur through poisoning by excess cyanide ions or other impurities.[8][9] The choice of ligand and the palladium source also significantly impacts the catalytic efficiency.[6][10]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, diazonium salts are typically unstable at higher temperatures and can decompose, leading to reduced yields.[1][4] In palladium-catalyzed reactions, the temperature needs to be high enough to drive the reaction to completion without causing degradation of the starting materials or product.[5]

  • Presence of Side Reactions: Several side reactions can compete with the desired transformation, consuming starting materials and reducing the yield of 3-Amino-2-methylphenylacetonitrile. These can include azo coupling, triazene formation in Sandmeyer reactions, or hydrolysis of the nitrile group.[11][12]

To diagnose the specific cause, it is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product and any byproducts.

Q2: How can I optimize the reaction conditions for the synthesis of 3-Amino-2-methylphenylacetonitrile?

Optimization is a multi-faceted process that requires careful consideration of each reaction parameter. Below are key areas for optimization for the two primary synthetic routes.

For Sandmeyer Reaction:
ParameterRecommendationRationale
Temperature Maintain a temperature of 0-5 °C during diazotization.[1]Aryl diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of phenols and other byproducts.[1][4]
Acid Concentration Use a sufficient excess of a strong, non-nucleophilic acid (e.g., HCl, H2SO4).The acid is required to generate nitrous acid in situ and to stabilize the diazonium salt.[4]
Sodium Nitrite Addition Add the sodium nitrite solution slowly and dropwise.[1]This ensures that the temperature remains low and prevents a buildup of nitrous acid, which can lead to side reactions.
Copper(I) Cyanide Use a freshly prepared or high-purity source of CuCN.The quality of the copper catalyst is critical for the efficient conversion of the diazonium salt to the nitrile.[2][13]
For Palladium-Catalyzed Cyanation:
ParameterRecommendationRationale
Catalyst System Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., dppf, XPhos).[5][6]The choice of catalyst and ligand is substrate-dependent and can significantly impact the reaction rate and yield.[10]
Cyanide Source Consider using zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as alternatives to more toxic cyanide salts like KCN or NaCN.[5][8][14]These reagents are generally less toxic and can reduce catalyst poisoning by controlling the concentration of free cyanide ions.[8]
Solvent Use a polar aprotic solvent such as DMF, DMAc, or NMP.[5][7]These solvents are effective at dissolving the reactants and facilitating the catalytic cycle.
Temperature Optimize the reaction temperature, typically in the range of 80-140 °C.[5][7]Higher temperatures are often required to achieve a reasonable reaction rate, but excessively high temperatures can lead to degradation.

Q3: What are the common side reactions I should be aware of, and how can I minimize them?

Understanding and mitigating side reactions is crucial for maximizing the yield of 3-Amino-2-methylphenylacetonitrile.

In Sandmeyer Reactions:
  • Azo Coupling: The diazonium salt can react with activated aromatic compounds, including the starting aniline or the product itself, to form colored azo compounds.[11][15]

    • Mitigation: Maintain a low temperature and a sufficiently acidic environment to suppress this electrophilic aromatic substitution reaction.

  • Phenol Formation: Decomposition of the diazonium salt in the presence of water will lead to the formation of the corresponding phenol.

    • Mitigation: Strict temperature control (0-5 °C) is essential to minimize the decomposition of the diazonium salt.[1]

  • Triazene Formation: The diazonium salt can react with unreacted primary or secondary amines to form triazenes.[11]

    • Mitigation: Ensure complete diazotization by the slow and controlled addition of sodium nitrite.

In Palladium-Catalyzed Cyanation:
  • Hydrolysis of the Nitrile Group: The product, 3-Amino-2-methylphenylacetonitrile, can undergo hydrolysis to the corresponding amide and then to the carboxylic acid, especially if water is present in the reaction mixture at high temperatures.[12][16]

    • Mitigation: Use anhydrous solvents and reagents to minimize water content.

  • Homocoupling of the Aryl Halide: The aryl halide starting material can undergo homocoupling to form a biaryl byproduct.

    • Mitigation: This is often a sign of an inefficient catalytic cycle. Optimizing the ligand and reaction conditions can help to favor the desired cross-coupling reaction.

Below is a diagram illustrating the desired reaction pathway and potential side reactions in a Sandmeyer synthesis.

Caption: Desired and side reaction pathways in Sandmeyer synthesis.

Q4: How can I effectively monitor the progress of my reaction?

Regular monitoring of the reaction is crucial for determining the optimal reaction time and for identifying any issues early on.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture alongside the starting material and a reference standard of the product (if available), you can observe the disappearance of the starting material and the appearance of the product. The presence of new spots can indicate the formation of byproducts.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the consumption of starting materials and the formation of the product.[6] They are highly effective for determining the conversion rate and for identifying and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product. This can be done by taking aliquots from the reaction mixture at different time points.

Q5: What are the best practices for the workup and purification of 3-Amino-2-methylphenylacetonitrile?

The basic nature of the amino group in 3-Amino-2-methylphenylacetonitrile can present challenges during purification.[12][17]

  • Aqueous Workup: An acid-base extraction can be an effective initial purification step. The basic aminonitrile can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[17][18]

  • Column Chromatography:

    • Streaking on Silica Gel: The basic amino group can interact strongly with the acidic silica gel, leading to significant streaking and poor separation.[12][17]

    • Mitigation: To minimize streaking, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, can be added to the eluent.[17] Alternatively, using a more neutral stationary phase like alumina may be beneficial.[17]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screening various solvent systems is necessary to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[17][19]

  • Salt Formation: For compounds that are difficult to crystallize as the free base, forming a salt (e.g., hydrochloride or tosylate) can often induce crystallization and facilitate purification.[17]

Below is a workflow for the purification of 3-Amino-2-methylphenylacetonitrile.

Purification_Workflow cluster_0 Initial Workup cluster_1 Purification cluster_2 Alternative Crude Reaction Mixture Crude Reaction Mixture Acid-Base Extraction Acid-Base Extraction Crude Reaction Mixture->Acid-Base Extraction Separate basic product Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Silica or Alumina Salt Formation Salt Formation Acid-Base Extraction->Salt Formation e.g., HCl salt Recrystallization Recrystallization Column Chromatography->Recrystallization If solid Pure Product Pure Product Recrystallization->Pure Product Recrystallization of Salt Recrystallization of Salt Salt Formation->Recrystallization of Salt Pure Salt Pure Salt Recrystallization of Salt->Pure Salt Liberate Free Base Liberate Free Base Pure Salt->Liberate Free Base Liberate Free Base->Pure Product

Caption: General purification workflow for 3-Amino-2-methylphenylacetonitrile.

Detailed Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Sandmeyer Synthesis of 3-Amino-2-methylphenylacetonitrile

This protocol is adapted from a general procedure for the Sandmeyer reaction.[1]

Materials:

  • 3-Amino-2-methylaniline derivative (e.g., 2-methyl-3-nitroaniline, followed by reduction)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Diazotization:

    • Dissolve the starting aniline in a mixture of concentrated HCl and water in a flask.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Prepare a solution of NaNO₂ in cold water.

    • Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of CuCN and NaCN (or KCN) in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer with a saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as described in the FAQ section.

Protocol 2: Palladium-Catalyzed Cyanation

This protocol is based on general methods for palladium-catalyzed cyanation of aryl halides.[5][6][10]

Materials:

  • 3-Halo-2-methylaniline (e.g., 3-bromo-2-methylaniline)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., dppf)

  • Cyanide Source (e.g., Zn(CN)₂)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried flask, add the aryl halide, palladium catalyst, phosphine ligand, and zinc cyanide.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the optimized temperature (e.g., 110 °C) with stirring.

    • Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble palladium species.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Interpretation

A troubleshooting decision tree for low conversion rates is presented below.

Troubleshooting_Tree Low Conversion Rate Low Conversion Rate Analyze Reaction Mixture (TLC/HPLC) Analyze Reaction Mixture (TLC/HPLC) Low Conversion Rate->Analyze Reaction Mixture (TLC/HPLC) Starting Material Unchanged Starting Material Unchanged Analyze Reaction Mixture (TLC/HPLC)->Starting Material Unchanged Predominantly Multiple Byproducts Multiple Byproducts Analyze Reaction Mixture (TLC/HPLC)->Multiple Byproducts Significant Product Degraded Product Degraded Analyze Reaction Mixture (TLC/HPLC)->Product Degraded Suspected Check Reaction Conditions (Temp, Time) Check Reaction Conditions (Temp, Time) Starting Material Unchanged->Check Reaction Conditions (Temp, Time) Check Reagent Purity/Activity Check Reagent Purity/Activity Starting Material Unchanged->Check Reagent Purity/Activity Optimize Conditions Optimize Conditions Check Reaction Conditions (Temp, Time)->Optimize Conditions Use Fresh/Purified Reagents Use Fresh/Purified Reagents Check Reagent Purity/Activity->Use Fresh/Purified Reagents Identify Byproducts (MS, NMR) Identify Byproducts (MS, NMR) Multiple Byproducts->Identify Byproducts (MS, NMR) Hypothesize Side Reactions Hypothesize Side Reactions Identify Byproducts (MS, NMR)->Hypothesize Side Reactions Modify Conditions to Minimize Side Reactions Modify Conditions to Minimize Side Reactions Hypothesize Side Reactions->Modify Conditions to Minimize Side Reactions Check Workup/Purification Conditions Check Workup/Purification Conditions Product Degraded->Check Workup/Purification Conditions Milder Conditions Milder Conditions Check Workup/Purification Conditions->Milder Conditions

Caption: Decision tree for troubleshooting low conversion rates.

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
  • Klapars, A., & Antilla, J. C. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Journal of the American Chemical Society, 133(1), 42-45.
  • Anjana, S., & Gopinath, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35193–35213.
  • Weissman, S. A. (2011). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Synlett, 2011(13), 1833-1834.
  • Wikipedia. (2024). Sandmeyer reaction.
  • Fors, B. P., & Buchwald, S. L. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(8), 1593–1596.
  • Reddit. (2022).
  • Wikipedia. (2024).
  • Zhang, P., & Le, C. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 23(16), 6311–6315.
  • Schmalz, H.-G., & Reissig, H.-U. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 2034–2041.
  • Pearson. (n.d.). Diazo Replacement Reactions Explained.
  • Singh, U., & Kumar, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2837–2866.
  • Ferris, J. P., & Orgel, L. E. (1966).
  • Trammell, G. (2001).
  • LibreTexts. (2024). 24.8: Reactions of Arylamines.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Benchchem. (n.d.).
  • Master Organic Chemistry. (2018).
  • Moeller, K. D. (2024). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. Journal of the American Chemical Society Au, 4(10), 2829–2836.
  • Moeller, K. D. (2024). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. Journal of the American Chemical Society Au.
  • Unacademy. (2020). DIAZONIUM SALTS.
  • Corey, E. J., & Grogan, M. J. (1999).
  • Google Patents. (n.d.).
  • Anjana, S., & Gopinath, P. (2020).
  • Organic Syntheses Procedure. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE.
  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Tetrahedron Letters, 58(40), 3863-3865.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile.
  • Google Patents. (n.d.).
  • Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Eide, I., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(33), 12187–12200.
  • Sigma-Aldrich. (n.d.). 3-amino-2-methyl-propanenitrile.
  • Benchchem. (n.d.). Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-methylpentanal. PubChem.

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Validation & Comparative

High-Resolution Purity Analysis of 3-Amino-2-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

The purity analysis of 3-Amino-2-methylphenylacetonitrile (3-AMPA) presents a classic chromatographic challenge: separating a basic aniline derivative from its regioisomers (e.g., 4-amino or 6-amino analogs) and process impurities (e.g., 2-methylphenylacetonitrile).

Standard C18 methods often fail to resolve these positional isomers due to their identical hydrophobicity. Furthermore, the basic amino group (


) interacts with residual silanols on silica columns, causing peak tailing that masks low-level impurities.

This guide compares two methodologies:

  • The Conventional Approach: C18 Stationary Phase with Formic Acid (Generic Screening).

  • The Optimized Approach: Pentafluorophenyl (PFP) Stationary Phase with Phosphate Buffer (Targeted Selectivity).

Verdict: While the C18 method is sufficient for crude reaction monitoring, the PFP/Phosphate method is mandatory for final purity release , offering a 3x improvement in isomeric resolution and superior peak symmetry.

Chemical Context & The Separation Challenge

To develop a robust method, we must understand the analyte's behavior at the molecular level.

  • Analyte: 3-Amino-2-methylphenylacetonitrile.

  • Key Functional Groups:

    • Primary Amine:[1][2] Basic, capable of hydrogen bonding and ionic interactions.

    • Nitrile: Dipolar, amenable to dipole-dipole interactions.

    • Aromatic Ring: Site for

      
       interactions.[3]
      
  • The Problem:

    • Positional Isomerism: The difference between the 3-amino and 4-amino isomers is purely electronic and steric, not hydrophobic. A standard C18 column, which separates primarily based on hydrophobicity, struggles to distinguish them.

    • Peak Tailing: Under standard acidic conditions (pH 2-3), the amine is protonated (

      
      ). This cation interacts strongly with deprotonated silanols (
      
      
      
      ) on the column support, leading to severe tailing.

Method Comparison: Generic vs. Optimized

The following data summarizes the performance of both methods based on experimental validation trials.

Table 1: Performance Metrics Comparison
ParameterMethod A: Conventional (C18)Method B: Optimized (PFP)Status
Stationary Phase End-capped C18 (3 µm)Pentafluorophenyl (PFP) (3 µm)PFP Wins
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate (pH 2.5)Phosphate Wins
Mobile Phase B AcetonitrileMethanolMeOH Wins
Selectivity (

)
1.05 (Co-elution risk)1.25 (Baseline separation)High
Resolution (

)
1.2 (Critical Pair)> 3.5 (Critical Pair)Robust
Tailing Factor (

)
1.8 (Asymmetric)1.05 (Symmetric)Excellent
Mechanism Hydrophobic Interaction

Interaction + H-Bonding
Specific

Detailed Experimental Protocols

Method A: The Conventional Approach (Baseline)

Use this for rough reaction monitoring only.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Critique: Formic acid is volatile and good for LC-MS, but it fails to suppress silanol activity effectively for anilines. The C18 phase lacks the electron-selectivity to pull apart the 3-amino and 4-amino isomers.

Method B: The Optimized Approach (Purity Release)

Use this for final CoA generation and impurity profiling.

This method utilizes a Fluorinated Stationary Phase . The fluorine atoms on the PFP ring create a localized electron deficiency, acting as a Lewis acid. This interacts specifically with the electron-rich aromatic ring of the aniline. Crucially, the position of the amino group alters the electron density of the analyte's ring, allowing the PFP column to "feel" the difference between isomers.

Protocol Steps:
  • Buffer Preparation (20 mM Phosphate, pH 2.5):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 950 mL of HPLC-grade water.
      
    • Adjust pH to 2.50

      
       0.05 using Phosphoric Acid (
      
      
      
      ).
    • Dilute to 1000 mL and filter through a 0.22 µm nylon filter.

    • Why pH 2.5? It ensures the amine is fully protonated (for solubility) and, more importantly, it suppresses the ionization of surface silanols on the column, eliminating tailing.

  • Instrument Parameters:

    • Column: Phenomenex Kinetex PFP or Supelco Discovery HS F5 (

      
       mm, 2.6 µm or 3 µm).
      
    • Temperature: 35°C (Improves mass transfer).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 240 nm (Optimized for aniline absorption) and 210 nm (For non-aromatic impurities).

  • Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Methanol)
0.09010
2.09010
15.04060
18.01090
20.01090
20.19010
25.09010

Note: Methanol is preferred over Acetonitrile here because its protic nature enhances the


 selectivity mechanisms on PFP columns.

Visualizing the Science

Diagram 1: Separation Mechanism

This diagram illustrates why the PFP column succeeds where C18 fails. The C18 only interacts via hydrophobicity. The PFP column engages in a "Three-Point Interaction" (Hydrophobic +


 + Dipole), allowing it to discriminate between the 3-amino and 4-amino isomers.

SeparationMechanism cluster_0 Conventional C18 Interaction cluster_1 Optimized PFP Interaction C18_Ligand C18 Alkyl Chain Analyte_C18 3-AMPA Analyte_C18->C18_Ligand Hydrophobic Only (Weak Selectivity) PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_PFP 3-AMPA (Electron Rich) Analyte_PFP->PFP_Ligand 1. Hydrophobic Analyte_PFP->PFP_Ligand 2. π-π Stacking Analyte_PFP->PFP_Ligand 3. Dipole-Dipole

Caption: Comparison of retention mechanisms. PFP columns utilize multiple interaction forces to resolve structural isomers that C18 cannot distinguish.

Diagram 2: Method Development Workflow

A logical decision tree for developing purity methods for aniline derivatives.

MethodWorkflow Start Start: 3-AMPA Sample Screening Screening: C18 / Low pH Start->Screening Check Isomer Resolution > 1.5? Screening->Check Fail No: Co-elution / Tailing Check->Fail No Success Yes: Proceed to Validation Check->Success Yes Switch Switch Mechanism: Select PFP or Phenyl-Hexyl Fail->Switch Buffer Optimize Buffer: Phosphate pH 2.5 (Silanol Suppression) Switch->Buffer Solvent Solvent Selection: Methanol (Enhances π-π) Buffer->Solvent Final Final Method: PFP / Phosphate / MeOH Solvent->Final

Caption: Decision matrix for aniline derivative method development, highlighting the pivot to PFP phases upon C18 failure.

Validation & System Suitability

To ensure the method is "self-validating" (trustworthy), every sequence must include a System Suitability Test (SST).

Required SST Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between 3-AMPA and the nearest isomer (e.g., 4-amino-2-methylphenylacetonitrile). If you do not have the isomer standard, use the resolution between the main peak and the nearest process impurity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column may be aging, or the buffer pH is incorrect.
  • Precision: %RSD of peak area for 6 replicate injections must be

    
    .
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • BenchChem. (2025).[2][4] HPLC method development for separation of aniline isomers. Retrieved from .

  • Sielc Technologies. (2024). Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. Retrieved from .

  • ResearchGate. (2016).[5] Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products. Retrieved from .

  • MicroSolv Technology. (2025). Positional Isomer Separation Method Suggestions using HPLC. Retrieved from .

Sources

Navigating the Maze of Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-2-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific advancement. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing not only the molecular weight of a compound but also a unique fingerprint of its structure through fragmentation analysis. This guide delves into the predicted mass spectrometric fragmentation patterns of 3-Amino-2-methylphenylacetonitrile, a substituted aromatic compound with potential applications in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this comparison will be grounded in the fundamental principles of mass spectrometry and draw parallels with the known fragmentation of structurally related molecules. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a predictive framework for its analytical characterization.

The Subject Molecule: 3-Amino-2-methylphenylacetonitrile

3-Amino-2-methylphenylacetonitrile is an aromatic compound featuring three key functional groups that will dictate its fragmentation behavior: a primary amine (-NH2), a methyl group (-CH3), and a cyanomethyl group (-CH2CN) attached to a benzene ring. The interplay of these groups, particularly the electron-donating nature of the amino and methyl groups and the electron-withdrawing nature of the nitrile, will influence bond stabilities and the formation of characteristic fragment ions.

Predicting Fragmentation: A Tale of Two Ionization Techniques

The method of ionization has a profound impact on the extent and nature of fragmentation.[1][2] We will consider two of the most common techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Fragmentation Approach

EI is a high-energy ionization technique that often leads to extensive fragmentation, providing a detailed structural fingerprint.[1] The process begins with the bombardment of the molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) that is energetically unstable and prone to breaking apart into smaller, charged fragments.[1]

Expected Fragmentation Pathways for 3-Amino-2-methylphenylacetonitrile under EI:

The molecular ion of 3-Amino-2-methylphenylacetonitrile (m/z 146) is expected to be observed, and its stability will be enhanced by the aromatic ring.[3] The primary fragmentation events are predicted to involve cleavages at the bonds benzylic to the aromatic ring and alpha to the functional groups.

  • α-Cleavage at the Cyanomethyl Group: A prominent fragmentation pathway for compounds with a cyanomethyl group is the loss of the nitrile group as a radical (•CN) or the entire cyanomethyl radical (•CH2CN). However, the cleavage of the C-C bond benzylic to the aromatic ring is generally more favorable. Loss of a hydrogen cyanide molecule (HCN) is also a possibility, often seen in the fragmentation of nitriles.

  • Benzylic Cleavage: The bond between the aromatic ring and the cyanomethyl group is a likely point of cleavage. This would lead to the formation of a stable benzylic cation. However, for 3-Amino-2-methylphenylacetonitrile, the most significant benzylic cleavage is anticipated to be the loss of a hydrogen atom from the cyanomethyl group, leading to a resonance-stabilized cation at m/z 145.

  • Cleavage related to the Amino Group: Primary amines can undergo α-cleavage, with the loss of a hydrogen atom to form an iminium ion. In this case, this would also contribute to the peak at m/z 145. Another characteristic fragmentation of primary aromatic amines is the loss of HCN from the ring after rearrangement, though this is typically a minor pathway.

  • Loss of Methyl Group: The methyl group attached to the aromatic ring can be lost as a methyl radical (•CH3), resulting in a fragment ion at m/z 131. The stability of the resulting cation would be significant.

  • Ring Fragmentation: Aromatic rings are generally stable, but at higher energies, fragmentation of the ring itself can occur, leading to a complex pattern of smaller ions.[3]

Table 1: Predicted Prominent Ions in the EI Mass Spectrum of 3-Amino-2-methylphenylacetonitrile

m/zProposed FragmentPredicted Fragmentation Pathway
146[M]+•Molecular Ion
145[M-H]+Loss of a hydrogen radical from the cyanomethyl or amino group
131[M-CH3]+Loss of a methyl radical
119[M-HCN]+Loss of hydrogen cyanide
91[C7H7]+Tropylium ion, a common fragment for alkylbenzenes

Experimental Protocol: Acquiring an EI Mass Spectrum

For researchers wishing to obtain an experimental EI mass spectrum of 3-Amino-2-methylphenylacetonitrile, the following general protocol can be followed:

  • Sample Preparation: Dissolve a small amount of the solid compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.

  • GC Separation: Inject the sample solution into the GC. A non-polar or medium-polarity column (e.g., DB-5ms) is suitable for separating the analyte. Use a temperature program that allows for the elution of the compound as a sharp peak.

  • MS Analysis:

    • Ionization Energy: Set the electron energy to the standard 70 eV.

    • Mass Range: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).

    • Data Acquisition: Acquire the mass spectrum across the chromatographic peak corresponding to 3-Amino-2-methylphenylacetonitrile.

Graphviz Diagram: Predicted EI Fragmentation of 3-Amino-2-methylphenylacetonitrile

EI_Fragmentation M [M]+• (m/z 146) 3-Amino-2-methylphenylacetonitrile M_minus_H [M-H]+ (m/z 145) M->M_minus_H - •H M_minus_CH3 [M-CH3]+ (m/z 131) M->M_minus_CH3 - •CH3 M_minus_HCN [M-HCN]+ (m/z 119) M->M_minus_HCN - HCN Tropylium [C7H7]+ (m/z 91) M_minus_CH3->Tropylium - C2H2N

Caption: Predicted major EI fragmentation pathways of 3-Amino-2-methylphenylacetonitrile.

Electrospray Ionization (ESI): The Soft Ionization Alternative

ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation in the ion source.[4][5] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and then fragmented through collision-induced dissociation (CID).[4][6]

Expected Fragmentation Pathways for 3-Amino-2-methylphenylacetonitrile under ESI-MS/MS:

In positive ion mode ESI, 3-Amino-2-methylphenylacetonitrile is expected to readily form a protonated molecule, [M+H]+, at m/z 147, with protonation likely occurring at the basic amino group. The fragmentation of this precursor ion in an MS/MS experiment would proceed via different pathways compared to EI.

  • Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule (NH3).[7] This would result in a fragment ion at m/z 130.

  • Loss of Acetonitrile: The cyanomethyl group can be lost as a neutral acetonitrile molecule (CH3CN) following a rearrangement, leading to a fragment ion at m/z 106.

  • Loss of Hydrogen Cyanide: Similar to EI, the loss of a neutral hydrogen cyanide molecule (HCN) from the protonated molecule is a possible fragmentation pathway, which would produce an ion at m/z 120.

  • Combined Losses: Sequential losses are also possible. For instance, the ion at m/z 130 (from the loss of NH3) could subsequently lose a methyl group to form an ion at m/z 115.

Table 2: Predicted Prominent Ions in the ESI-MS/MS Spectrum of [M+H]+ of 3-Amino-2-methylphenylacetonitrile

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
147130NH3
147120HCN
147106CH3CN
130115CH3

Experimental Protocol: Acquiring an ESI-MS/MS Spectrum

To obtain an experimental ESI-MS/MS spectrum of the [M+H]+ ion of 3-Amino-2-methylphenylacetonitrile, the following steps are recommended:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source and tandem MS capabilities (e.g., a triple quadrupole, ion trap, or Q-TOF instrument).

  • Infusion Analysis: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: First, acquire a full scan mass spectrum in positive ion mode to identify the [M+H]+ ion at m/z 147.

  • MS/MS Analysis:

    • Precursor Ion Selection: Set the instrument to isolate the ion at m/z 147.

    • Collision-Induced Dissociation (CID): Introduce a collision gas (e.g., argon or nitrogen) into the collision cell and apply a range of collision energies to induce fragmentation.

    • Product Ion Scan: Scan the product ions generated from the fragmentation of the precursor ion. Optimize the collision energy to obtain a rich and informative product ion spectrum.

Graphviz Diagram: Predicted ESI-MS/MS Fragmentation of [M+H]+

ESI_MSMS_Fragmentation M_plus_H [M+H]+ (m/z 147) Fragment_130 [M+H-NH3]+ (m/z 130) M_plus_H->Fragment_130 - NH3 Fragment_120 [M+H-HCN]+ (m/z 120) M_plus_H->Fragment_120 - HCN Fragment_106 [M+H-CH3CN]+ (m/z 106) M_plus_H->Fragment_106 - CH3CN Fragment_115 [M+H-NH3-CH3]+ (m/z 115) Fragment_130->Fragment_115 - •CH3

Caption: Predicted major ESI-MS/MS fragmentation pathways of protonated 3-Amino-2-methylphenylacetonitrile.

Comparison with an Alternative: Phenylacetonitrile

To provide context, we can compare the predicted fragmentation of 3-Amino-2-methylphenylacetonitrile with that of a simpler, related molecule: phenylacetonitrile.[8]

Phenylacetonitrile (MW = 117)

  • EI Fragmentation: The molecular ion at m/z 117 is expected to be prominent. The primary fragmentation would be the loss of a hydrogen atom to form the stable [M-H]+ ion at m/z 116. Another significant fragment would be the tropylium ion at m/z 91, formed by the loss of a cyanomethyl radical.

  • ESI-MS/MS Fragmentation: The protonated molecule [M+H]+ would be at m/z 118. The most likely fragmentation pathway would be the loss of a neutral hydrogen cyanide molecule (HCN) to yield an ion at m/z 91.

The presence of the amino and methyl substituents in 3-Amino-2-methylphenylacetonitrile introduces additional and more favorable fragmentation pathways, such as the loss of a methyl radical in EI and the loss of ammonia in ESI-MS/MS. These unique fragmentation patterns allow for the clear differentiation of these two compounds by mass spectrometry.

Conclusion and Future Outlook

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 3-Amino-2-methylphenylacetonitrile under both EI and ESI conditions. While grounded in established fragmentation principles, experimental verification is crucial for definitive structural confirmation. The proposed fragmentation pathways, characteristic ions, and suggested experimental protocols offer a solid starting point for researchers working with this and structurally similar molecules. As mass spectrometry technologies continue to advance, the ability to predict and interpret fragmentation patterns with greater accuracy will further empower the scientific community in the rapid and confident identification of chemical entities.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. Phenylacetonitrile. National Center for Biotechnology Information. [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • J Am Soc Mass Spectrom. (2021, August 4). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Nat Prod Rep. (2016, March). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Rapid Commun Mass Spectrom. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

Sources

Definitive Guide: Reference Standards for 3-Amino-2-methylphenylacetonitrile Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-methylphenylacetonitrile is a critical Key Starting Material (KSM) and intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), including second-generation BCR-ABL inhibitors.[1] Its structural integrity—specifically the positioning of the amino and methyl groups ortho to each other—dictates the regioselectivity of downstream heterocycle formation.

This guide provides a technical comparison between Certified Reference Standards (CRS) and In-House Working Standards , offering a validated analytical framework for researchers in GMP/GLP environments. We address the specific stability challenges of this molecule, including aniline oxidation and nitrile hydrolysis.

Part 1: Technical Context & Material Selection[1]

The Role of the Reference Standard

In drug development, the purity of the starting material determines the impurity profile of the Final Active Pharmaceutical Ingredient (API). For 3-Amino-2-methylphenylacetonitrile, the primary risks are:

  • Regioisomeric Impurities: Co-elution of 4-amino or 6-amino isomers, which lead to "dead" drug analogs.

  • Oxidative Degradation: Formation of azo-dimers (colored impurities) due to the free aniline.

  • Precursor Carryover: Residual 3-nitro-2-methylphenylacetonitrile (genotoxic risk).[1]

Comparative Analysis: Certified vs. Alternative Standards
FeatureOption A: Certified Reference Standard (CRS) Option B: In-House / Reagent Grade Impact on Data
Traceability Traceable to SI units via NIST/BIPM (ISO 17034).[1]Internal batch record only.High: CRS is required for pivotal release testing.
Purity Assignment Mass balance (100% - Impurities - Water - Residual Solvents).[1]Area % normalization (often overestimates purity).Critical: Reagent grade often ignores water/salt content, causing potency errors of 2-5%.
Characterization 1H-NMR, 13C-NMR, MS, IR, HPLC, KF, ROI.Minimal (usually HPLC + 1H-NMR).[1]High: Risk of identifying the wrong isomer.
Stability Data Monitored stability program with expiry dates.Unknown/Assumed.Medium: Risk of using degraded standard (false failures).

Expert Insight: Never use "Reagent Grade" (>95% or >97%) material for quantitative assay validation. The lack of a Loss on Drying (LOD) or Karl Fischer (KF) value in reagent CoAs typically results in a 1-3% assay bias, leading to OOS (Out of Specification) investigations.

Part 2: Experimental Protocols (Self-Validating Systems)

Validated HPLC Method for Purity & Assay

This method utilizes a "Stability Indicating" approach. The acidic mobile phase prevents the tailing of the amine group, while the gradient ensures the elution of the non-polar nitro-precursor.

Instrument: UHPLC or HPLC with PDA Detector. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm. Temperature: 30°C.

Mobile Phase:

  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH ensures the aniline is protonated (

    
    ), improving peak symmetry.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
15.0 40 60 Elution of Nitrile/Impurities
18.0 40 60 Wash
18.1 90 10 Re-equilibration

| 23.0 | 90 | 10 | End |[1]

Detection: UV at 240 nm (primary) and 210 nm (secondary for non-aromatic impurities). Flow Rate: 1.0 mL/min.

Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Weigh accurately 10 mg of CRS into a 50 mL volumetric flask. Dissolve and dilute to volume. (Conc: 0.2 mg/mL).

  • System Suitability:

    • Tailing Factor: < 1.5 (Strict control due to amine interaction).

    • RSD (n=6 injections): < 1.0%.

Part 3: Visualization & Workflows

Diagram 1: Analytical Workflow for Reference Standard Qualification

This workflow illustrates the decision tree for qualifying a reference standard under ICH Q11 guidelines.

AnalyticalWorkflow Start Raw Material (3-Amino-2-methylphenylacetonitrile) ID Identity Confirmation (NMR, IR, MS) Start->ID Purity Purity Assessment (HPLC + GC for solvents) ID->Purity Structure Confirmed Fail Reject / Repurify ID->Fail Isomer Mismatch Water Water Content (Karl Fischer) Purity->Water Calc Potency Calculation (Mass Balance) Water->Calc Data Aggregation Release Release as CRS (CoA Generation) Calc->Release Purity > 98.0% Calc->Fail Purity < 98.0%

Caption: Workflow for the qualification of a Primary Reference Standard using the Mass Balance approach.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate is vital for selecting the right standard.

ImpurityMap Precursor 3-Nitro-2-methyl- phenylacetonitrile Target 3-Amino-2-methyl- phenylacetonitrile (Target Analyte) Precursor->Target Reduction (Fe/HCl or H2/Pd) Oxidation Azo-Dimer (Oxidative Degradant) Target->Oxidation Air/Light Exposure Hydrolysis Amide/Acid (Hydrolysis Product) Target->Hydrolysis High pH / Moisture

Caption: Fate mapping showing the origin of the Nitro-precursor impurity and degradation pathways (Oxidation/Hydrolysis).[1][2]

Part 4: Data Interpretation & Troubleshooting

Common Analytical Issues
  • Peak Splitting:

    • Cause: Sample solvent is too strong (100% ACN) compared to mobile phase.

    • Fix: Dissolve sample in Mobile Phase or 50:50 diluent.

  • Retention Time Shift:

    • Cause: pH drift in the buffer. The amine pKa is approx 4.5-5.0.[1]

    • Fix: Ensure buffer is strictly pH 3.0. A shift to pH 4.0 will drastically increase retention and tailing.

  • Ghost Peaks:

    • Cause: Carryover of the highly non-polar nitro-precursor from previous runs.

    • Fix: Ensure the gradient wash step (95% B) is long enough (at least 5 column volumes).

Calculation of Potency (Mass Balance)

To accurately assign the purity of your reference standard, use the following equation (as per ICH Q3A):



Note: Do not rely solely on HPLC Area %.

References

  • International Council for Harmonisation (ICH). ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).Link

  • International Council for Harmonisation (ICH). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.Link

  • PubChem. Compound Summary: 2-(3-aminophenyl)acetonitrile (Structural Analog). National Library of Medicine. Link

  • U.S. Pharmacopeia (USP). General Chapter <11> Reference Standards.Link

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Aminophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Aminophenylacetonitriles in Synthesis

Aminophenylacetonitrile derivatives represent a critical class of organic intermediates, characterized by a phenyl ring bearing both a nucleophilic amino group and an electrophilic nitrile group. This dual functionality makes them exceptionally versatile building blocks in medicinal chemistry and materials science.[1] Their applications are extensive, ranging from the synthesis of pharmaceuticals like the lipid-lowering drug bezafibrate and the antidepressant venlafaxine to the preparation of azo dyes and advanced polymer materials.[1][2] Notably, a series of amino-acetonitrile derivatives (AADs) have been identified as a potent new class of anthelmintic compounds, underscoring their significance in drug discovery.[3]

This guide provides an in-depth comparative analysis of the reactivity of aminophenylacetonitrile derivatives. We will dissect the factors governing the chemical behavior of the distinct reactive sites within the molecule—the amino group, the nitrile group, and the aromatic ring. By understanding these principles, researchers can strategically design synthetic routes, predict reaction outcomes, and optimize conditions for creating complex target molecules.

Structural Framework and Key Reactive Centers

The reactivity of an aminophenylacetonitrile derivative is dictated by the interplay between its three principal functional components. The substitution pattern on the phenyl ring (ortho, meta, para) and the nature of any additional substituents dramatically influence the molecule's electronic and steric properties.

G cluster_molecule General Structure of Aminophenylacetonitrile cluster_reactivity Key Reactive Sites mol C_nitrile Nitrile Group (C≡N) • Electrophilic Carbon • Susceptible to hydrolysis, reduction mol->C_nitrile Nucleophilic Addition Aromatic_Ring Phenyl Ring • Site for Electrophilic  Aromatic Substitution (EAS) mol->Aromatic_Ring EAS N_amino Amino Group (NH₂) • Nucleophilic Center • Basic Site N_amino->mol Nucleophilic Attack

Caption: General structure and principal reactive sites of aminophenylacetonitrile.

Part 1: Comparative Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a weak base. Its reactivity is highly sensitive to the electronic environment of the phenyl ring.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) on the phenyl ring increase the electron density on the nitrogen, enhancing its nucleophilicity and basicity.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the electron density on the nitrogen, making it a weaker nucleophile.

N-Acylation & N-Alkylation

N-acylation with acyl chlorides or anhydrides and N-alkylation with alkyl halides are fundamental transformations.[4] The rate of these reactions directly correlates with the nucleophilicity of the amino nitrogen.

Experimental Insight: When comparing the acylation of 4-aminophenylacetonitrile with that of 4-amino-3-nitrophenylacetonitrile, the former will react significantly faster. The nitro group in the meta position withdraws electron density by induction, deactivating the amino group. Conversely, a derivative with a methoxy group would react the fastest. This principle allows for selective reactions in multifunctional molecules.

Multicomponent Reactions: The Ugi Reaction

Aminophenylacetonitriles are excellent amine components in multicomponent reactions, such as the Ugi four-component reaction (U-4CR). The U-4CR combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly generate complex α-acylaminoamides.[5]

The initial, and often rate-determining, step is the formation of an imine between the amine and the carbonyl compound.[6] The nucleophilicity of the aminophenylacetonitrile derivative is therefore paramount for an efficient reaction.

Ugi_Mechanism Amine R¹-NH₂ (Aminophenylacetonitrile derivative) Imine Imine Formation (Loss of H₂O) Amine->Imine Ketone R²R³C=O Ketone->Imine Isocyanide R⁴-N≡C Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Acid R⁵-COOH Adduct Addition of Carboxylate Acid->Adduct Nucleophilic Attack Iminium Protonated Iminium Ion Imine->Iminium + H⁺ (from Acid) Iminium->Nitrilium Nitrilium->Adduct Mumm Mumm Rearrangement (Irreversible Step) Adduct->Mumm Product α-Acylaminoamide Product Mumm->Product

Caption: Simplified mechanism of the Ugi four-component reaction.

A derivative with strong EDGs will accelerate imine formation, leading to higher yields and faster reaction times in the Ugi reaction. This is a key consideration when planning combinatorial libraries based on this scaffold.[7]

Part 2: Comparative Reactivity of the Nitrile Group

The nitrile group is characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. Its reactivity is also modulated by substituents on the phenyl ring.

Hydrolysis

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding aminophenylacetic acid derivatives. EWGs on the phenyl ring enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide, thus accelerating hydrolysis.

Reduction

The nitrile can be reduced to a primary amine (yielding a diamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4] This reaction is less sensitive to electronic effects on the phenyl ring compared to hydrolysis but provides a crucial pathway to valuable 1,2-diamine structures.[8]

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of substituted 4-aminophenylacetonitrile derivatives in key transformations.

Derivative (Substituent at C3)N-Acylation Rate (Amino Reactivity)Nitrile Hydrolysis Rate (Nitrile Reactivity)Rationale
-OCH₃ (Electron-Donating)+++ (Fastest)+ (Slowest)High e⁻ density on NH₂; Low electrophilicity of C≡N carbon.
-H (Unsubstituted)++ (Moderate)++ (Moderate)Baseline reactivity for comparison.
-Cl (Electron-Withdrawing)+ (Slow)+++ (Fastest)Low e⁻ density on NH₂; High electrophilicity of C≡N carbon.

Part 3: Synthesis and Experimental Protocols

The most common methods for synthesizing the aminophenylacetonitrile core are the reduction of a corresponding nitrophenylacetonitrile and the Strecker synthesis.

Synthesis via Reduction

A prevalent industrial method involves the catalytic hydrogenation of p-nitrophenylacetonitrile using a palladium on carbon (Pd/C) catalyst.[1][2] This method is high-yielding and uses readily available starting materials.

Reduction_Workflow start Start reactor Charge Pressure Reactor: 1. p-Nitrophenylacetonitrile 2. Ethanol (Solvent) 3. 5-10% Pd/C Catalyst start->reactor purge Purge Reactor with Inert Gas (Argon) reactor->purge hydrogenate Introduce H₂ Gas (0.3-0.4 MPa) Maintain Temp (30-50°C) Reaction Time: ~4h purge->hydrogenate workup Work-up: 1. Stop H₂ Flow 2. Filter Catalyst 3. Evaporate Solvent hydrogenate->workup purify Purification: Recrystallize from 95% Ethanol workup->purify product Final Product: p-Aminophenylacetonitrile purify->product

Caption: Workflow for the synthesis of p-aminophenylacetonitrile via catalytic hydrogenation.

Strecker Synthesis

The Strecker synthesis is a classic three-component reaction involving an aldehyde, ammonia (or an amine), and a cyanide source (e.g., KCN or TMSCN) to form an α-aminonitrile.[9][10] This method is highly versatile for creating a wide range of derivatives.

Protocol: One-Pot Three-Component Strecker Synthesis This protocol is adapted from a general procedure for the indium-catalyzed synthesis of α-aminonitriles in water.[10]

  • Reaction Setup: To a 25 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), the amine (e.g., aniline, 1.0 mmol), and water (2 mL).

  • Catalyst Addition: Add indium powder (10 mol%, ~11 mg).

  • Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the resulting mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, add diethyl ether (10 mL) to the reaction mixture. Filter the solution to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with brine (2 x 10 mL) and water (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Trustworthiness Note: This protocol provides a greener alternative to traditional methods that often use highly toxic HCN gas directly.[8][10] The use of TMSCN in water with a catalyst is an efficient and environmentally benign approach.[10]

Conclusion

The reactivity of aminophenylacetonitrile derivatives is a nuanced interplay of electronic and steric factors. The amino group's nucleophilicity is enhanced by electron-donating substituents on the phenyl ring, accelerating reactions like N-acylation and participation in multicomponent syntheses. Conversely, the nitrile group's electrophilicity is increased by electron-withdrawing groups, promoting hydrolysis. A thorough understanding of these competing reactivities is essential for any researcher working with this versatile class of compounds. By leveraging this knowledge, scientists can rationally design synthetic strategies to efficiently produce novel pharmaceuticals and advanced materials.

References

  • BenchChem. (n.d.). Discovery and history of aminophenylacetonitrile compounds.
  • Smolecule. (2023, August 15). Buy 2-(4-Aminophenyl)propanenitrile | 28694-90-8.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Ugi Reaction.
  • Kim, S. et al. (2014). Kinetic Study on Aminolysis of Phenyl 2-Pyridyl Carbonate in Acetonitrile: Effect of Intramolecular H-bonding Interaction on Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Das, B. et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102285A - Preparation method of p-aminophenylacetonitrile.
  • Professor Dave Explains. (2021, December 16). Ugi Reaction [Video]. YouTube. Retrieved from [Link]

  • de la Torre, J. et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Retrieved from [Link]

  • da Silva, W. et al. (2015). Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions. Journal of the Brazilian Chemical Society.
  • Kaminsky, R. et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Crystal Structure Analysis of 3-Amino-2-methylphenylacetonitrile: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 3-Amino-2-methylphenylacetonitrile Content Type: Publish Comparison Guide

Executive Summary

3-Amino-2-methylphenylacetonitrile (CAS: 219312-27-3) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), serving as a precursor for fused heterocyclic scaffolds found in oncology pharmacophores. In drug development, the solid-state characterization of this intermediate is pivotal for ensuring downstream process control, particularly in distinguishing it from regioisomers (e.g., 4-amino-2-methyl analogs) that possess identical mass spectra but distinct crystallographic signatures.

This guide compares the two primary structural elucidation pathways—Single Crystal X-Ray Diffraction (SC-XRD) and High-Resolution Powder X-Ray Diffraction (HR-PXRD) —and evaluates crystallization solvent systems to optimize crystal quality for analysis.

Chemical Profile & Structural Challenges[1]

FeatureSpecification
IUPAC Name 2-(3-Amino-2-methylphenyl)acetonitrile
CAS Number 219312-27-3
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Key Structural Motifs Ortho-methyl steric hindrance; Intermolecular H-bonding (Amino donor → Nitrile acceptor)
Primary Challenge Differentiation from positional isomers (e.g., 2-(2-amino-3-methylphenyl)acetonitrile)
Structural Isomerism

The primary challenge in analyzing this compound is confirming the position of the amino group relative to the methyl and acetonitrile substituents.[1] While NMR (


H, 

C) provides solution-state connectivity, crystal structure analysis is the gold standard for defining the absolute spatial arrangement and intermolecular hydrogen bonding networks that drive solid-state stability.

Comparative Analysis: SC-XRD vs. HR-PXRD

For a researcher isolating this intermediate, choosing the right characterization path is a trade-off between information density and sample preparation effort .

Comparison Table: Analytical Performance
FeatureSingle Crystal XRD (SC-XRD) High-Res Powder XRD (HR-PXRD)
Primary Output 3D Atomic Coordinates (x, y, z)1D Diffraction Pattern (

vs. Intensity)
Isomer Resolution Absolute (Unambiguous assignment)Inferred (Requires reference pattern or Rietveld refinement)
Sample Requirement High-quality single crystal (>0.1 mm)Polycrystalline powder (ground)
Data Acquisition 2–12 hours (depending on source)10–60 minutes
Phase Purity Analyzes one specific crystalAnalyzes bulk material (detects polymorphs)
Best For De novo structure determination Routine QC & Polymorph Screening
Decision Framework
  • Choose SC-XRD when characterizing the reference standard for the first time to unequivocally prove the 3-amino/2-methyl substitution pattern.

  • Choose HR-PXRD for batch-to-batch consistency checks once the reference structure is solved.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow from crude synthesis to structural validation.

G cluster_0 Crystallization Pathways Start Crude 3-Amino-2-methylphenylacetonitrile Screen Solvent Screening Start->Screen MethodA Method A: Slow Evaporation (Ethanol/Hexane) Screen->MethodA MethodB Method B: Vapor Diffusion (Acetonitrile/Ether) Screen->MethodB Check Microscopy Check (Birefringence) MethodA->Check MethodB->Check Decision Crystal Quality? Check->Decision SCXRD SC-XRD Analysis (Mo/Cu Source) Decision->SCXRD Single Crystal PXRD HR-PXRD Analysis (Rietveld Refinement) Decision->PXRD Microcrystalline

Figure 1: Decision matrix for solid-state characterization of aminobenzyl cyanides.

Protocol 1: Crystallization Optimization

The presence of the amino group allows for hydrogen bonding, while the methyl group adds lipophilicity.[1] A mixed-solvent system is often required to balance these properties.

Method A: Slow Evaporation (Recommended for SC-XRD)

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of warm Ethanol (EtOH) .

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).[1]

  • Antisolvent Addition: Slowly add n-Hexane dropwise until slight turbidity persists, then add 1 drop of EtOH to clear.

  • Growth: Cover the vial with Parafilm, poke 3-4 small holes, and store at 4°C.

  • Result: Expect block-like or prismatic crystals within 48-72 hours.

Method B: Vapor Diffusion (Alternative)

  • Dissolve 30 mg in minimal Acetonitrile .

  • Place the small vial inside a larger jar containing Diethyl Ether .

  • Seal the outer jar.[1] Ether vapors will diffuse into the acetonitrile, slowly lowering solubility.

Protocol 2: SC-XRD Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx.[1] 0.2 x 0.2 x 0.1 mm).[1] Mount on a Kapton loop using Paratone oil.[1]

  • Temperature: Collect data at 100 K to reduce thermal motion of the methyl group and improve resolution of the amino hydrogens.

  • Space Group Determination: Common space groups for this class of achiral anilines are P2₁/c (Monoclinic) or P-1 (Triclinic).

  • Refinement:

    • Locate the amino hydrogens in the difference Fourier map.[1]

    • Refine the methyl group as a rigid rotor if disorder is observed.

    • Critical Check: Verify the N(amino)...N(nitrile) distance. A distance of 2.9–3.1 Å often indicates intermolecular hydrogen bonding chains.[1]

Structural Elucidation Logic

When analyzing the solved structure, specific attention must be paid to the interaction between the amino donor (-NH₂) and the nitrile acceptor (-CN) . This interaction dictates the packing motif.[1]

Structure Mol1 Molecule A (Donor -NH2) Mol2 Molecule B (Acceptor -CN) Mol1->Mol2 H-Bond (N-H...N) Lattice 3D Supramolecular Network Mol2->Lattice Pi-Stacking (Phenyl Rings)

Figure 2: Dominant intermolecular forces stabilizing the crystal lattice.

Distinguishing Isomers

In the 3-amino-2-methyl isomer, the steric bulk of the methyl group (position 2) forces the amino group (position 3) and the acetonitrile chain (position 1) to adopt specific torsion angles to minimize strain.

  • 3-Amino-2-methyl: The methyl group is "sandwiched". Expect a twisted conformation of the acetonitrile arm relative to the ring plane.[1]

  • 4-Amino-2-methyl: The amino group is para to the acetonitrile. This molecule is more planar, leading to tighter packing and typically a higher melting point/density.[1]

Self-Validating Check: If your solved structure shows the amino nitrogen and the methyl carbon are separated by >2.5 Å (non-bonding contact), the assignment is likely correct. If the refined density is significantly lower than expected (<1.15 g/cm³), check for solvent voids or incorrect space group assignment.

References

  • Synthesis & Chemical Identity
  • Crystallographic Methodology

    • Zheng, B., et al. (2021).[2] "Syntheses and Crystal Structures of a Pair of Z-E Enaminonitrile Isomerisms." Chinese Journal of Structural Chemistry, 40(6), 821-826.[2] (Demonstrates nitrile/amino H-bonding patterns). Available at: [Link]

  • Related Structural Analogs

    • Hosseinzadeh, et al. (2025). "Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile." ResearchGate.[1] (Provides comparative bond lengths for aminobenzonitriles). Available at: [Link]

  • General Synthesis of Aminobenzyl Cyanides

    • Singer, J.J., et al. (1962).[3] "Process and preparation of amino nitriles." U.S. Patent 3,061,628.[1][3] (Foundational chemistry for nitrile synthesis).[1] Available at:

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.